Fmoc-His(Trt)-OPfp
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553445 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109434-24-4 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-His(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-His(Trt)-OPfp, with the systematic name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate, is a critical building block in solid-phase peptide synthesis (SPPS). This derivative of L-histidine is strategically modified with three key chemical moieties: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, an acid-labile trityl (Trt) group protecting the imidazole side chain, and a pentafluorophenyl (Pfp) ester activating the carboxyl group. This trifecta of chemical functionalities makes it a highly efficient and versatile reagent for the incorporation of histidine residues into peptide chains, a common requirement for bioactive peptides and protein therapeutics. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a discussion of its role in modern peptide synthesis.
Chemical and Physical Properties
This compound is typically a white to off-white solid that is stable under dry conditions.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₃₂F₅N₃O₄ | [2] |
| Molecular Weight | 785.76 g/mol | [2] |
| CAS Number | 109434-24-4 | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2°C - 8°C |
Solubility
Stability
This compound is sensitive to moisture and acidic conditions, which can lead to hydrolysis or degradation.[1] The stability of the pentafluorophenyl ester allows for long-term storage and controlled coupling kinetics. While quantitative stability data is limited, it is known that discoloration of Fmoc-His(Trt)-OH solutions in DMF can occur within 24 hours, indicating degradation.[4] Therefore, it is recommended to use solutions of this compound promptly after preparation.
Synthesis of this compound
The synthesis of this compound involves the activation of the carboxylic acid of Fmoc-His(Trt)-OH. This is typically achieved by reacting Fmoc-His(Trt)-OH with a suitable activating agent and pentafluorophenol.
General Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
A general protocol for the synthesis of Fmoc-amino acid pentafluorophenyl esters is as follows:
-
Dissolve the Fmoc-amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and pentafluorophenol (1.1 equivalents).
-
Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by recrystallization or chromatography.[5]
Experimental Protocols for Use in Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in SPPS. The following sections detail the key experimental steps.
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a crucial step to allow for the coupling of the next amino acid.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Protocol:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[6]
Coupling Reaction
As an activated ester, this compound can be directly coupled to the free N-terminus of the peptide chain without the need for in-situ activation.
Caption: General workflow for coupling this compound in SPPS.
Protocol:
-
Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to confirm the absence of free primary amines.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to remove any unreacted reagents and byproducts.[6][7]
Cleavage and Side-Chain Deprotection
The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups.
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. This compound | C46H32F5N3O4 | CID 13968103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
An In-Depth Technical Guide to the Synthesis of Fmoc-His(Trt)-OPfp from Fmoc-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(trityl)-L-histidine pentafluorophenyl ester (Fmoc-His(Trt)-OPfp) from its corresponding carboxylic acid, Fmoc-His(Trt)-OH. This activated ester is a critical building block in solid-phase peptide synthesis (SPPS), facilitating the efficient incorporation of histidine residues into peptide chains. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful preparation and application of this important reagent.
Introduction
Histidine, with its unique imidazole side chain, plays a crucial role in the structure and function of many biologically active peptides. In Fmoc-based SPPS, the incorporation of histidine can be challenging due to the propensity of its chiral center to racemize during activation. The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to minimize side reactions.[1] The conversion of the carboxylic acid of Fmoc-His(Trt)-OH to a highly reactive pentafluorophenyl (Pfp) ester is a common strategy to enhance coupling efficiency and reduce the risk of racemization.[2][3] The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine of a growing peptide chain, driving the amide bond formation forward.[2]
Synthetic Pathway
The synthesis of this compound from Fmoc-His(Trt)-OH is a direct esterification reaction. The carboxylic acid is activated, typically using a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of pentafluorophenol to yield the desired pentafluorophenyl ester and dicyclohexylurea (DCU) as a byproduct.
dot
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-His(Trt)-OH | Peptide synthesis grade | Commercially Available |
| Pentafluorophenol | ≥99% | Commercially Available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS grade | Commercially Available |
| Hexane | ACS grade | Commercially Available |
| 5% Aqueous HCl | Prepared in-house | |
| Saturated Aqueous NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | ACS grade | Commercially Available |
3.2. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-His(Trt)-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The use of anhydrous solvents is crucial to prevent hydrolysis of the activating agent and the product.
-
Addition of Reagents: To the stirred solution, add pentafluorophenol (1.1 equivalents).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[3]
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[3]
-
-
Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure product as a white solid.[3]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₄₆H₃₂F₅N₃O₄ | |
| Molecular Weight | 785.76 g/mol | [4] |
| Typical Yield | Moderate to High | General observation for OPfp ester synthesis |
| Purity (Post-Purification) | >98% (typically assessed by HPLC) | [2] |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
5.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method to assess the purity of the final product.
| Parameter | Condition |
| Column | C18, 300 Å |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of 25-100% B over 25 min |
| Flow Rate | 1 mL/min |
| Detection | 220 nm or 260 nm |
(Note: These are general conditions and may require optimization.)
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a pre-activated amino acid derivative, which simplifies the coupling step in SPPS.
dot
Caption: General workflow for using this compound in SPPS.
The use of the OPfp ester offers several advantages:
-
High Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl group leads to rapid and efficient amide bond formation.[3]
-
Reduced Racemization: The high reactivity minimizes the time the amino acid is in its activated state, thereby reducing the risk of epimerization.[2]
-
Convenience: As a stable, crystalline solid, this compound can be prepared in advance and stored, eliminating the need for in-situ activation which can lead to side reactions.[3]
Conclusion
The synthesis of this compound from Fmoc-His(Trt)-OH via DCC-mediated esterification with pentafluorophenol is a reliable method for producing this valuable activated amino acid derivative. Careful control of reaction conditions, particularly the use of anhydrous solvents, and a thorough purification procedure are key to obtaining a high-purity product. The resulting this compound serves as an efficient building block for the incorporation of histidine in SPPS, contributing to the successful synthesis of complex peptides for research and drug development.
References
The Mechanism of Fmoc-His(Trt)-OPfp in Peptide Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of histidine into peptide sequences is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The unique reactivity of its imidazole side chain necessitates a robust protection and activation strategy to ensure high coupling efficiency while minimizing side reactions, particularly racemization. This technical guide provides a comprehensive analysis of the mechanism of action of Nα-Fmoc-Nim-Trityl-L-histidine pentafluorophenyl ester (Fmoc-His(Trt)-OPfp), a pre-activated amino acid derivative designed to address these challenges. We will delve into the roles of the individual components—the Fmoc group, the Trityl group, and the pentafluorophenyl ester—and present quantitative data on its performance in peptide coupling, alongside detailed experimental protocols and visual workflows to support its effective implementation in research and development.
Core Principles: Understanding the Components
The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key moieties: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the trityl (Trt) protecting group, and the pentafluorophenyl (OPfp) active ester.
-
The Fmoc Group (Nα-protection): The Fmoc group serves as a temporary protecting group for the α-amino group of the histidine. Its primary advantage lies in its base lability, allowing for selective deprotection under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][2] This deprotection occurs via a β-elimination mechanism.[3] The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, forming the basis of an orthogonal protection strategy in SPPS.[4][5]
-
The Trityl Group (Side-Chain Protection): The bulky trityl (triphenylmethyl) group is employed to protect the imidazole side chain of histidine. The imidazole ring is nucleophilic and can cause undesirable side reactions, such as acylation, during peptide coupling.[6] More critically, the imidazole nitrogen can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, which leads to racemization—the loss of stereochemical integrity.[7][8] The Trt group sterically hinders the imidazole nitrogen, mitigating these side reactions and reducing the risk of racemization.[6][9] It is an acid-labile protecting group, typically removed during the final cleavage step with trifluoroacetic acid (TFA).[9][10]
-
The Pentafluorophenyl Ester (Carboxyl Activation): The pentafluorophenyl (Pfp) ester is a highly effective activating group for the carboxyl terminus of the amino acid. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group.[11] This high reactivity facilitates rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to faster coupling times and potentially higher yields.[11] The use of a pre-formed active ester like this compound avoids the need for in-situ activation with coupling reagents, which can sometimes lead to side reactions.[11]
Mechanism of Action in Peptide Coupling
The coupling of this compound to a resin-bound peptide with a free N-terminal amine proceeds through a direct nucleophilic acyl substitution. The pre-activated nature of the Pfp ester streamlines this process.
dot
Caption: Peptide coupling mechanism of this compound.
Quantitative Data Presentation
The primary advantage of using a pre-activated ester like this compound is the potential for reduced racemization and efficient coupling. The following tables summarize quantitative data on racemization levels and compare different coupling conditions.
Table 1: Racemization of Fmoc-His(Trt)-OH with Various In-Situ Coupling Reagents
| Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| DIC/Oxyma | - | 1.8% | [4] |
| HATU/NMM | NMM | High | [4] |
| HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | DIPEA | 1.0% | [8] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | DIPEA | 7.8% | [8] |
| DIC/HOAt | - | 0.3% | [10] |
| PyBOP/NMM | NMM | 0.5 - 1.2% | [10] |
| DIC/Oxyma Pure | - | 0.2 - 0.6% | [10] |
Data compiled from studies on Fmoc-L-His(Trt)-OH.
Table 2: Performance of this compound in Peptide Coupling
| Coupling System | Reaction Time | Racemization (%) | Key Advantages | Limitations | Reference |
| This compound with DIC/HOAt | 10 - 30 min | 0.3% | High coupling yield (>99%) | Risk of guanidinylation with excess reagent | [10] |
| This compound with PyBOP/NMM | 20 - 40 min | 0.5 - 1.2% | Minimal side reactions | Hexafluorophosphate byproducts | [10] |
| This compound with DIC/Oxyma Pure | 15 - 25 min | 0.2 - 0.6% | Non-explosive, low racemization | Slower for sterically hindered peptides | [10] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual and automated solid-phase peptide synthesis.
Manual SPPS Protocol for a Single Coupling Cycle
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Optional: 1-Hydroxybenzotriazole (HOBt) or Oxyma as an additive
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF. An additive such as HOBt or Oxyma (1 equivalent) can be added to potentially accelerate the coupling.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Reaction times may vary depending on the sequence and scale.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other qualitative ninhydrin-based test to ensure complete coupling (absence of free primary amines). If the test is positive, a recoupling step may be necessary.
-
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.
Automated SPPS Protocol
For automated synthesis, the specific parameters will be programmed into the synthesizer's software. The general steps are analogous to the manual protocol.
-
System Preparation: Ensure all reagent bottles (solvents, piperidine, amino acid solutions, etc.) are sufficiently filled. Load the reaction vessel with the resin.
-
Sequence Programming: Program the peptide sequence into the synthesizer's software. For the histidine position, select the pre-dissolved this compound solution.
-
Method Setup: Define the synthesis protocol, including:
-
Deprotection: Standard Fmoc deprotection with 20% piperidine in DMF.
-
Coupling:
-
Amino Acid: this compound (typically 3-5 equivalents).
-
Solvent: DMF.
-
Reaction Time: 60-120 minutes.
-
-
Washing: Define the number and duration of washes with DMF and other solvents after deprotection and coupling steps.
-
-
Synthesis Execution: Initiate the automated synthesis run. The instrument will perform the repetitive cycles of deprotection, washing, coupling, and washing.
Visualizing the Workflow and Key Relationships
SPPS Cycle Workflow
dot
Caption: A generalized workflow for a single SPPS cycle.
Factors Influencing Histidine Racemization
dot
Caption: Factors contributing to and mitigating histidine racemization.
Conclusion
This compound represents a refined and efficient building block for the incorporation of histidine in solid-phase peptide synthesis. By providing a pre-activated carboxyl group, it circumvents the need for in-situ activation, a step often associated with an increased risk of racemization for this sensitive amino acid. The combination of the base-labile Fmoc group for Nα-protection and the acid-labile Trt group for side-chain protection offers a robust orthogonal strategy. The quantitative data indicates that the use of this compound, particularly in conjunction with additives like Oxyma, can lead to low levels of racemization and high coupling efficiencies. For researchers and drug development professionals, a thorough understanding of the mechanism of action of this compound and the careful implementation of optimized protocols are key to the successful synthesis of high-purity, stereochemically defined histidine-containing peptides.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chempep.com [chempep.com]
- 10. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 11. bachem.com [bachem.com]
An In-depth Technical Guide to Utilizing Fmoc-His(Trt)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of histidine residues presents unique challenges due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization.[1][2] The use of appropriately protected histidine derivatives is therefore paramount to ensure the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of Fmoc-His(Trt)-OPfp, a specialized reagent designed for the efficient and safe incorporation of histidine into peptide chains.
This compound is a derivative of histidine where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the imidazole side chain is protected by the acid-labile trityl (Trt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester.[3][4] This strategic combination of protecting and activating groups offers several advantages in Fmoc-based SPPS, including enhanced coupling efficiency and reduced risk of racemization.[3][5]
This guide will delve into the chemical properties of this compound, provide detailed experimental protocols for its use, present quantitative data on its performance, and offer troubleshooting guidance for common challenges.
Chemical Properties and Structure
The efficacy of this compound in SPPS stems from its unique molecular architecture. The bulky Fmoc group provides steric hindrance, preventing unwanted reactions at the N-terminus, while the Trt group effectively shields the reactive imidazole side chain of histidine.[1][3] The OPfp ester is a highly reactive activating group that facilitates rapid and efficient peptide bond formation, minimizing the potential for side reactions.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₆H₃₂F₅N₃O₄ |
| Molecular Weight | 785.76 g/mol |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in organic solvents such as DMF and DMSO; poorly soluble in water. At a standard SPPS concentration of 0.1 M, Fmoc-His(Trt)-OH is soluble in a 40% NMP/DMM mixture.[3][6] |
| Storage | 2°C - 8°C |
Experimental Protocols
The successful incorporation of this compound into a peptide sequence involves a series of well-defined steps within the standard Fmoc-SPPS workflow.
Resin Preparation and Swelling
The first step in SPPS is the selection of an appropriate solid support (resin) based on the desired C-terminal functionality (e.g., amide or carboxylic acid). The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes to ensure optimal reaction kinetics.[7][8]
Fmoc Deprotection
The Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[7][9]
Protocol for Fmoc Deprotection:
-
Drain the swelling solvent from the reaction vessel.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-7 minutes.[7]
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[7][8]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Coupling of this compound
As an active ester, this compound does not require a separate in-situ activation step with coupling reagents like HBTU or HATU. This simplifies the coupling process and can reduce the risk of side reactions.
Protocol for Coupling:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading capacity) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The coupling time can vary from 1 to 4 hours. Monitoring the reaction with a qualitative test like the Kaiser test is recommended to ensure completion.[10]
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[10]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group on histidine, are removed. This is typically accomplished using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[3][11] The generation of stable trityl cations during cleavage necessitates the use of effective scavengers.[3]
Protocol for Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[10]
-
Prepare a fresh cleavage cocktail. A common cocktail for peptides containing His(Trt) is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3][10]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[11]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times.[3]
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Quantitative Data
The choice of histidine derivative and coupling conditions can significantly impact the stereochemical integrity of the final peptide. Histidine is particularly prone to racemization during the activation step.[2][12]
Table 2: Racemization of Histidine Derivatives Under Various Coupling Conditions
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [2] |
| Fmoc-His(Boc)-OH | Microwave heating at 90°C (2 min) | 0.81% | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma in NBP | 2.5% | [13] |
| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0% | [13] |
Note: While direct quantitative data for the coupling efficiency of this compound was not found in the search results, the use of pre-activated OPfp esters is generally associated with high coupling yields.
Experimental Workflows (Graphviz)
The following diagrams illustrate the key workflows in solid-phase peptide synthesis utilizing this compound.
Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.
Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.
Conclusion
This compound serves as a valuable reagent for the incorporation of histidine in solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester facilitates efficient coupling, while the orthogonal Fmoc and Trt protecting groups provide the necessary safeguards for the α-amino and imidazole functionalities, respectively. By adhering to the detailed protocols outlined in this guide and giving careful consideration to the prevention of racemization, researchers can successfully synthesize high-purity histidine-containing peptides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. scite.ai [scite.ai]
The Role of the Pentafluorophenoxy (OPfp) Group in Carboxyl Group Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of carboxylic acids is a cornerstone of many synthetic organic chemistry processes, particularly in the realms of peptide synthesis and bioconjugation. Among the arsenal of activating groups, the pentafluorophenoxy (OPfp) group has emerged as a superior choice due to its remarkable reactivity and stability. This technical guide provides an in-depth exploration of the role of the OPfp group in activating carboxyl moieties, offering a comprehensive overview of its mechanism of action, a quantitative comparison with other activating groups, detailed experimental protocols for its application, and a discussion of its advantages in modern drug development and research.
Introduction: The Imperative for Carboxyl Activation
The formation of amide bonds is a fundamental transformation in the synthesis of peptides, proteins, and a vast array of small-molecule therapeutics. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the low electrophilicity of the carboxyl carbon and the basicity of the amine, which leads to acid-base neutralization. To overcome this thermodynamic barrier, the carboxyl group must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved by introducing an electron-withdrawing activating group, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the amine.
Pentafluorophenyl (Pfp) esters, with the general formula R-C(O)O-C₆F₅, are highly effective "active esters" for this purpose.[1] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[2]
Mechanism of Carboxyl Activation by the OPfp Group
The activation of a carboxyl group using pentafluorophenol and a coupling agent, or the use of a pre-formed pentafluorophenyl ester, facilitates amide bond formation through a nucleophilic acyl substitution mechanism.
The overall process can be visualized as follows:
Caption: Mechanism of amide bond formation via an OPfp-activated carboxyl group.
The key to the effectiveness of the OPfp group lies in the electronic properties of the pentafluorophenyl ring. The cumulative inductive effect of the five highly electronegative fluorine atoms makes the pentafluorophenoxide anion a very stable, and therefore excellent, leaving group. This stability facilitates the collapse of the tetrahedral intermediate, driving the reaction forward to form the stable amide bond.
Quantitative Comparison of Activating Groups
The choice of activating group is critical and directly impacts reaction rates, yields, and the potential for side reactions. Pentafluorophenyl esters have demonstrated superior performance compared to other common active esters.
Reactivity and Coupling Rates
Kinetic studies have consistently shown that OPfp esters undergo aminolysis at a significantly faster rate than other active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. This high reactivity is advantageous as it can minimize or eliminate undesirable side reactions.[2]
| Activating Group | Structure of Ester | Leaving Group | Relative Coupling Rate |
| Pentafluorophenyl (OPfp) | R-CO-OC₆F₅ | Pentafluorophenol | 111[2][3] |
| Pentachlorophenyl (OPCP) | R-CO-OC₆Cl₅ | Pentachlorophenol | 3.4[3] |
| p-Nitrophenyl (ONp) | R-CO-OC₆H₄NO₂ | p-Nitrophenol | 1[3] |
Table 1: Relative Coupling Rates of Common Active Esters.
The data clearly indicates that OPfp esters are remarkably more reactive, reacting approximately 32 times faster than OPCP esters and 111 times faster than ONp esters under similar conditions.[3]
Hydrolytic Stability
A significant challenge in bioconjugation and peptide synthesis, which are often performed in aqueous or protic environments, is the competing hydrolysis of the active ester. Premature hydrolysis deactivates the carboxyl group and reduces the yield of the desired product. Pfp esters exhibit significantly greater stability towards hydrolysis compared to the widely used N-hydroxysuccinimide (NHS) esters.[4]
| Active Ester | pH | Temperature | Half-life of Hydrolysis |
| PFP Ester | Aqueous Acetonitrile | Room Temp. | ~6-fold more stable than NHS ester[4] |
| NHS Ester | 7.0 | 0°C | 4-5 hours[5] |
| NHS Ester | 8.6 | 4°C | 10 minutes[5] |
| NHS Ester | 8.0 | Room Temp. | 210 minutes[5] |
| NHS Ester | 8.5 | Room Temp. | 180 minutes[5] |
| NHS Ester | 9.0 | Room Temp. | 125 minutes[5] |
Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters.
The enhanced hydrolytic stability of Pfp esters provides a wider experimental window, allows for reactions to be conducted over longer periods if necessary, and can lead to higher and more reproducible yields.[4]
Key Applications of OPfp-Activated Carboxyl Groups
The favorable characteristics of OPfp esters have led to their widespread adoption in several critical areas of research and development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the high reactivity and stability of Fmoc-amino acid-OPfp esters are particularly advantageous. The rapid coupling times minimize the risk of racemization, especially for sterically hindered or sensitive amino acids.[2] The use of pre-formed, crystalline active esters also avoids the need for in-situ activating reagents, which can lead to side reactions and complicate purification.[6]
Bioconjugation
Pfp esters are extensively used for the modification of proteins, antibodies, and other biomolecules.[4] Their superior stability in aqueous buffers compared to NHS esters leads to more efficient and reproducible conjugations.[4] This is particularly crucial in the development of antibody-drug conjugates (ADCs), where precise control over the degree of labeling is essential for therapeutic efficacy and safety.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of OPfp-activated carboxyl groups.
Synthesis of Fmoc-Amino Acid-OPfp Esters
This protocol describes a general method for the synthesis of Fmoc-amino acid pentafluorophenyl esters from the corresponding Fmoc-amino acid using a carbodiimide coupling agent.
Materials:
-
Fmoc-amino acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Fmoc-amino acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Caption: Experimental workflow for the synthesis of Fmoc-amino acid-OPfp esters.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters
This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-activated Fmoc-amino acid-OPfp ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid-OPfp ester (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)
-
Anhydrous Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: a. Dissolve the Fmoc-amino acid-OPfp ester (and HOBt, if used) in DMF. b. Add the solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours. d. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
References
The Trityl Group: A Technical Guide to Histidine Side Chain Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those containing the versatile amino acid histidine, presents unique challenges due to the reactive nature of its imidazole side chain. Effective protection of this side chain is paramount to prevent unwanted side reactions and ensure the stereochemical integrity of the final peptide. The trityl (Trt) group has long been a cornerstone for histidine protection in solid-phase peptide synthesis (SPPS), especially within the widely adopted Fmoc/tBu strategy. This technical guide provides an in-depth exploration of the Trt protection for the histidine side chain, covering its core principles, experimental protocols, and comparative data, to inform and guide researchers in their peptide synthesis endeavors.
Core Principles of Trityl Protection
The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group.[1] Its primary role in peptide synthesis is to shield the reactive imidazole side chain of histidine from participating in undesirable reactions during peptide chain elongation.[1][2] The significant steric hindrance of the Trt group effectively prevents side reactions such as acylation and minimizes the risk of racemization at the α-carbon of the histidine residue.[1][2][3]
In the context of Fmoc-based SPPS, the Trt group's stability under the basic conditions required for the removal of the Nα-Fmoc protecting group (typically with piperidine) makes it an orthogonal and highly compatible choice.[1][2] The Trt group is subsequently removed during the final cleavage of the peptide from the solid support and global deprotection of other acid-labile side-chain protecting groups, most commonly with a strong acid cocktail containing trifluoroacetic acid (TFA).[1][4]
Quantitative Data: A Comparative Overview
The choice of a protecting group for the histidine side chain can significantly impact the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key quantitative data comparing Trt-protected histidine with other common protection strategies.
| Protecting Group | Typical Deprotection Conditions | Racemization Potential | Key Advantages | Key Disadvantages |
| Trityl (Trt) | High concentration TFA (e.g., 95% TFA in water/scavengers)[4] | Prone to racemization, especially with prolonged activation times[3][5] | Robust, stable to repeated Fmoc deprotection, cost-effective[3][4] | Harsh deprotection can cleave other acid-labile groups; significant racemization risk[4][5] |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM[6] | Lower than Trt | Milder deprotection allows for selective on-resin removal[6][7] | More acid-labile than Trt, may not be stable enough for all applications |
| 4-Methyltrityl (Mtt) | 1% TFA in DCM[6] | Lower than Trt | Milder deprotection allows for selective on-resin removal[6][7] | More acid-labile than Trt |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA)[5] | Significantly reduced epimerization compared to Trt[5] | Suppresses racemization effectively[5] | Requires different synthetic strategy considerations |
| Benzyloxycarbonyl (Z/Cbz) | Catalytic Hydrogenation (H₂, Pd/C)[4] | Low | Truly orthogonal to acid- and base-labile groups[4] | Requires specialized hydrogenation equipment; catalyst can be poisoned by sulfur-containing residues[4] |
Experimental Protocols
Synthesis of Fmoc-His(Trt)-OH
This protocol describes the introduction of the trityl protecting group onto the side chain of Fmoc-histidine.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (Trt-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve Fmoc-His-OH in DCM.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.[8]
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.[8]
-
Once the reaction is complete, wash the organic layer with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[8]
-
Concentrate the solution under reduced pressure.[8]
-
Precipitate the product by adding diethyl ether.[8]
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.[8]
Incorporation of Fmoc-His(Trt)-OH in SPPS
This protocol outlines the general steps for incorporating Fmoc-His(Trt)-OH into a growing peptide chain during solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Trt)-OH
-
Coupling reagent (e.g., HCTU, DIC)
-
Base (e.g., DIPEA)
-
Racemization suppressant (e.g., HOBt, Oxyma)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH, a coupling reagent, a base, and a racemization suppressant in DMF. Allow the mixture to pre-activate for a few minutes.[9]
-
Coupling: Add the activated Fmoc-His(Trt)-OH solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[11]
Cleavage and Deprotection of Peptides Containing His(Trt)
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[11]
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash the synthesized peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[8][11]
-
Filter the resin and collect the filtrate containing the deprotected peptide.[8]
-
Wash the resin with additional TFA or DCM and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Collect the peptide pellet by centrifugation or filtration.[8]
-
Wash the pellet with cold diethyl ether and dry under vacuum.[8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Fmoc-His(Trt)-OPfp in Common SPPS Solvents
For Immediate Release
[City, State] – [Date] – In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving high-purity, target peptides. For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of these reagents is not just advantageous, it is essential. This technical guide delves into the critical, yet often overlooked, aspect of the solubility of Nα-Fmoc-N(im)-trityl-L-histidine pentafluorophenyl ester (Fmoc-His(Trt)-OPfp) in the most prevalent SPPS solvents. While direct, quantitative solubility data for this specific derivative remains largely unpublished, this document provides a comprehensive overview of its qualitative solubility, the governing principles, and a detailed experimental protocol for its precise determination.
Executive Summary
This compound is a cornerstone reagent for the introduction of histidine residues in Fmoc-based SPPS. The bulky trityl (Trt) group on the imidazole side chain effectively prevents common side reactions, while the pentafluorophenyl (OPfp) ester provides a highly activated carboxyl group for efficient coupling. However, the large, hydrophobic nature of the Fmoc and Trt protecting groups significantly influences the solubility of this derivative. Generally, this compound is known to be soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), and is poorly soluble in aqueous solutions. This guide presents a framework for understanding and quantifying its solubility to optimize peptide synthesis workflows.
Principles of Solubility in SPPS
The dissolution of an Fmoc-amino acid derivative in an SPPS solvent is a multifaceted process governed by the interplay of several factors. The overarching principle is "like dissolves like," where solutes are most soluble in solvents with similar polarity.
Key Factors Influencing Solubility:
-
Fmoc Group: The large, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) group is inherently hydrophobic, contributing to good solubility in many organic solvents.
-
Amino Acid Side Chain and Protecting Groups: The polarity and size of the amino acid side chain and its protecting group are critical. In the case of this compound, the bulky and hydrophobic trityl (Trt) group significantly impacts its solubility profile.
-
Activating Group: The pentafluorophenyl (OPfp) ester, while primarily influencing reactivity, also contributes to the overall molecular structure and its interaction with the solvent.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are paramount. Polar aprotic solvents like DMF and NMP are effective at solvating the peptide-resin and the incoming Fmoc-amino acid, facilitating the coupling reaction.
The interplay of these factors is illustrated in the logical diagram below.
Qualitative Solubility of this compound
Based on available literature and general principles of peptide chemistry, the following qualitative solubility profile for this compound can be summarized.
| Solvent | Chemical Name | Type | Expected Solubility | Rationale |
| DMF | N,N-Dimethylformamide | Polar Aprotic | Good to Excellent | A standard and highly effective solvent for most Fmoc-amino acids and for swelling the polystyrene resin. |
| NMP | N-Methyl-2-pyrrolidone | Polar Aprotic | Good to Excellent | Often considered a stronger solvent than DMF and can be beneficial for dissolving difficult sequences and improving coupling efficiency. |
| DCM | Dichloromethane | Nonpolar | Moderate to Low | While a good swelling solvent for polystyrene resins, its lower polarity makes it less effective for dissolving highly polar or large, protected amino acids. |
| DMSO | Dimethyl Sulfoxide | Polar Aprotic | Good to Excellent | A very strong polar aprotic solvent, often used as an additive to improve the solubility of challenging reagents. |
| Water | Polar Protic | Poor to Insoluble | The large hydrophobic Fmoc and Trt groups render the molecule insoluble in aqueous solutions. |
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in common SPPS solvents is scarce. To address this, we present a standardized experimental protocol that can be employed by researchers to determine the equilibrium solubility in their solvent systems of interest. The following table is provided as a template to be populated with experimental findings.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |
| DMF | 25 | [Experimental Data] | [Experimental Data] |
| NMP | 25 | [Experimental Data] | [Experimental Data] |
| DCM | 25 | [Experimental Data] | [Experimental Data] |
Note: The molecular weight of this compound is 785.77 g/mol .
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
SPPS-grade solvents (DMF, NMP, DCM, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standard solutions and the diluted sample by HPLC. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
-
The workflow for this experimental protocol is visualized in the following diagram.
Conclusion
The solubility of this compound is a critical parameter for the successful execution of solid-phase peptide synthesis. While it is generally soluble in common polar aprotic solvents like DMF and NMP, precise quantitative data is essential for optimizing reaction conditions, especially for automated synthesis and in the development of scalable manufacturing processes. The experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this vital reagent in their specific solvent systems, thereby empowering them to enhance the efficiency and purity of their synthetic peptides. This foundational knowledge is indispensable for advancing peptide-based research and drug development.
Methodological & Application
Application Notes: Standard Protocol for Using Fmoc-His(Trt)-OPfp in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of histidine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) is a well-known challenge, primarily due to the high propensity of its chiral center to racemize.[1][2] The imidazole side chain of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton during the coupling step, which leads to a loss of stereochemical integrity.[2][3] The use of Fmoc-His(Trt)-OPfp, a pre-activated pentafluorophenyl (OPfp) ester derivative of histidine with a trityl (Trt) protected side chain, offers a robust solution to mitigate this issue. The Trt group sterically hinders the imidazole nitrogen, while the OPfp active ester allows for efficient coupling without the need for in-situ activation, a step where racemization is often initiated.[4][5][6]
These application notes provide a detailed protocol for the use of this compound in Fmoc-based SPPS, ensuring high coupling efficiency and minimal racemization.
Key Considerations for Incorporating Histidine
-
Racemization: The primary challenge with histidine is racemization, where the L-isomer converts to the D-isomer.[2] This is catalyzed by the π-nitrogen of the imidazole ring, especially during base-mediated coupling or prolonged activation times.[2][7] Using a pre-activated ester like OPfp bypasses the problematic in-situ activation step.[5][6]
-
Protecting Groups: The Nα-Fmoc group provides temporary protection of the amino group and is removed in each cycle with a mild base like piperidine.[8] The side-chain trityl (Trt) group protects the imidazole ring from side reactions and is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final deprotection step.[9][10]
-
Coupling Efficiency: Fmoc-amino acid-OPfp esters are highly reactive and do not require additional activation, leading to efficient peptide bond formation.[5][6] For faster and more complete reactions, additives such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be utilized.[5]
Data on Histidine Racemization
The choice of protecting group and coupling conditions significantly impacts the level of histidine racemization. While direct quantitative data for this compound is sequence-dependent, comparative studies on Fmoc-His(Trt)-OH highlight the risks associated with standard activation methods, which the OPfp ester is designed to avoid.
| Condition/Derivative | Coupling/Activation Method | Pre-activation Time | Temperature | % D-His Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | None | Ambient | 1.0%[2] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | Ambient | 7.8%[2] |
| Fmoc-His(Trt)-OH | Standard Coupling | 10 minutes | 50°C | 6.8%[11] |
| Fmoc-His(Trt)-OH | Standard Coupling | Not specified | 80°C (Microwave) | 16.6%[2] |
| Fmoc-His(Boc)-OH | Standard Coupling | 10 minutes | 50°C | 0.18%[11] |
| Fmoc-His(π-Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | Ambient | 0.3%[2] |
This table illustrates that prolonged pre-activation and elevated temperatures significantly increase racemization for the Trt-protected histidine when using standard in-situ coupling reagents. The use of this compound avoids pre-activation, thus minimizing this risk.
Experimental Protocols
The following protocols outline the standard procedure for incorporating this compound into a peptide sequence during manual or automated SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), at a volume of approximately 10-15 mL per gram of resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure uniform solvent penetration.[1][12]
-
Drain the solvent from the reaction vessel.
Protocol 2: Nα-Fmoc Group Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[1][8]
-
Agitate the mixture for an initial 3-5 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][13]
-
(Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
Protocol 3: Coupling of this compound
This protocol leverages the pre-activated nature of the OPfp ester to achieve efficient coupling with minimal risk of racemization.
-
Wash the deprotected peptide-resin (from Protocol 2) with DMF.
-
In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin substitution) in DMF.
-
(Recommended) Dissolve an additive such as HOBt or HOOBt (1-1.5 equivalents) in DMF and add it to the this compound solution. This can accelerate the coupling reaction.[5]
-
Add the prepared solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence.[5]
-
Monitor the reaction for completion using a qualitative test (e.g., a negative Kaiser test indicates the absence of free amines). If the coupling is incomplete, a second coupling (recoupling) may be performed.
-
Once complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 4: Final Cleavage and Deprotection
This protocol simultaneously cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the Trt group from histidine.
-
Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[1]
-
Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water .[1][12] TIS is a crucial scavenger that captures the cleaved trityl cations, preventing them from re-attaching to other nucleophilic residues on the peptide.[14]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chimia.ch [chimia.ch]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [merel.si]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Histidine into Peptide Sequences Using Fmoc-His(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine into peptide sequences is a critical step in the synthesis of many biologically active peptides and peptidomimetics. The unique imidazole side chain of histidine plays a crucial role in the structure, function, and therapeutic efficacy of these molecules. In solid-phase peptide synthesis (SPPS), the use of Nα-Fmoc protected amino acids is the predominant strategy. For histidine, the imidazole side chain must be protected to prevent undesirable side reactions, with the trityl (Trt) group being a widely used protecting group.
A significant challenge during the coupling of Fmoc-His(Trt)-OH is the propensity for racemization at the α-carbon, which can be catalyzed by the imidazole nitrogen.[1][2] To mitigate this and enhance coupling efficiency, pre-activated amino acid derivatives are often employed. Fmoc-His(Trt)-OPfp, a pentafluorophenyl (Pfp) active ester of Fmoc-protected, Trt-side-chain-protected histidine, offers a highly efficient and reliable method for incorporating this critical amino acid into a growing peptide chain.
Pfp esters are highly reactive "active esters" that facilitate rapid and efficient formation of amide bonds.[3] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting swift nucleophilic attack by the free amino group of the peptide chain. This high reactivity can lead to faster coupling times and minimize undesirable side reactions.[3][4] Furthermore, as pre-activated and stable crystalline solids, Fmoc-amino acid-OPfp esters offer convenience and reproducibility in SPPS protocols.[3][4]
These application notes provide a detailed protocol for the efficient incorporation of histidine into a peptide sequence using this compound, along with protocols for the final cleavage and deprotection of the His(Trt)-containing peptide.
Key Advantages of Using this compound
-
High Reactivity and Coupling Efficiency: The pentafluorophenyl ester is a highly activated species, leading to rapid and efficient coupling reactions.[3][4]
-
Reduced Racemization: The use of a pre-activated ester can minimize the risk of racemization compared to in-situ activation methods, especially for racemization-prone residues like histidine.[5][6]
-
Stability and Convenience: this compound is a stable, crystalline solid that can be pre-weighed and is ready for use without the need for in-situ activation, simplifying the synthesis workflow.[3][4]
-
Minimized Side Reactions: The high reactivity of the OPfp ester can reduce the occurrence of side reactions often associated with prolonged coupling times or harsher activation conditions.[5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)[3][5][7][8]
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (for pH adjustment if necessary, use with caution)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)[9]
-
Cold diethyl ether
Protocol 1: Incorporation of Histidine using this compound
This protocol describes the manual coupling of this compound onto a solid-supported peptide chain with a free N-terminal amine.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-3.0 equivalents relative to the resin loading) in DMF.
-
(Optional) To accelerate the coupling reaction, 1-Hydroxybenzotriazole (HOBt) (1.5-3.0 equivalents) can be added to the this compound solution.[3][5][7][8]
-
Add the this compound solution (with or without HOBt) to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 2 hours, the coupling can be extended or a recoupling step can be performed with a fresh solution of the activated amino acid.
3. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Wash the resin with DCM (3-5 times) and dry the resin under vacuum if it is the final coupling step before cleavage.
Protocol 2: Cleavage and Deprotection of His(Trt)-Containing Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl protecting group from the histidine side chain and other acid-labile protecting groups.
1. Resin Preparation:
-
After the final Fmoc deprotection and washing of the full-length peptide-resin, wash the resin thoroughly with DCM (3-5 times) to remove any residual DMF.
-
Dry the peptide-resin under vacuum for at least 1 hour.
2. Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing His(Trt) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[9] Triisopropylsilane (TIS) acts as a scavenger to trap the released trityl cations, preventing side reactions.[9]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow is often observed, indicating the release of the trityl cation.[9]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
In a well-ventilated fume hood, slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 1 hour to ensure complete precipitation.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other soluble impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published in direct comparison to all other methods, the high reactivity of OPfp esters generally leads to high coupling yields. The primary concern with histidine incorporation is racemization. The following table summarizes representative data on the racemization of Fmoc-His(Trt)-OH with various common coupling reagents to provide a benchmark for the expected low racemization levels when using a pre-activated ester like this compound. The use of pre-activated esters is known to be advantageous in minimizing racemization.[5][6]
| Coupling Reagent/Method | % D-Isomer Formation (Racemization) | Reference |
| HBTU/HOBt/DIPEA | 6.8% | [10][11] |
| TBTU/DIPEA | 4.5% | [11] |
| DIC/Oxyma (55°C) | 31.0% | [11] |
| HCTU/6-Cl-HOBt/DIPEA (no pre-activation) | 1% | [1] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [1] |
This table presents data for Fmoc-His(Trt)-OH with various coupling agents to illustrate the impact of the activation method on racemization. The use of this compound, a pre-activated ester, is expected to result in low levels of racemization, comparable to or better than methods with no or minimal pre-activation time.
The choice of cleavage cocktail is critical for obtaining a high-purity final peptide. The following table outlines common cleavage cocktails suitable for peptides containing His(Trt).
| Cleavage Cocktail | Composition (v/v/v) | Application Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for most His(Trt)-containing peptides.[9] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides also containing other sensitive residues like Cys, Met, and Trp.[12] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for Trt-based protecting groups.[13] |
Visualizations
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Fmoc-His(Trt)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research peptides due to the unique physicochemical properties of its imidazole side chain. However, the coupling of histidine during Fmoc-based solid-phase peptide synthesis (SPPS) is notoriously challenging due to a high propensity for racemization at the α-carbon. This epimerization is catalyzed by the imidazole nitrogen, which can act as an intramolecular base, leading to the formation of the undesired D-isomer and compromising the biological activity of the final peptide.
To mitigate this, various strategies have been developed, including the use of specific side-chain protecting groups and optimized coupling conditions. The trityl (Trt) group is a bulky and acid-labile protecting group for the imidazole nitrogen of histidine that sterically hinders side reactions. Coupling this with a pre-activated carboxyl group, such as a pentafluorophenyl (OPfp) ester, offers a robust strategy to enhance coupling efficiency while minimizing racemization.
These application notes provide a detailed overview of the coupling efficiency of Fmoc-His(Trt)-OPfp, comparative data with in-situ activation methods for Fmoc-His(Trt)-OH, and comprehensive protocols for its use in SPPS.
The Challenge of Histidine Racemization
The primary challenge in coupling Fmoc-His(Trt)-OH is the susceptibility of the α-proton to abstraction, which is facilitated by the basicity of the unprotected π-nitrogen of the imidazole ring. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-histidine enantiomers in the peptide chain. The extent of racemization is highly dependent on the coupling method, the presence of base, pre-activation time, and temperature.[1][2]
Using pre-activated esters like this compound is a key strategy to suppress this side reaction. As an active ester, it reacts directly with the free N-terminal amine of the growing peptide chain without the need for in-situ activation, thereby avoiding the conditions that typically promote racemization.[3][4][5]
Data Presentation: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents
While direct comparative quantitative data for the coupling efficiency of this compound is not extensively published in head-to-head studies, a wealth of data exists for the in-situ coupling of its precursor, Fmoc-His(Trt)-OH. This data is invaluable for understanding the factors that influence histidine racemization and for appreciating the low-racemization potential of the OPfp ester strategy. The following table summarizes the percentage of D-histidine isomer formation under various coupling conditions.
| Coupling Reagent/Additive | Base | Pre-activation Time (min) | Temperature (°C) | % D-His Isomer |
| HCTU/6-Cl-HOBt | DIPEA | 0 | RT | 1.0 |
| HCTU/6-Cl-HOBt | DIPEA | 5 | RT | 7.8 |
| HCTU/6-Cl-HOBt | DIPEA | 5 | 80 (Microwave) | 16.6 |
| DIC/Oxyma | - | In-situ | RT | 1.0 |
| TBEC/Oxyma | - | In-situ | RT | 0.43 - 1.1 |
| DIC/HONB/HOBt | - | In-situ | RT | 0.3 |
| HBTU | DIPEA | - | RT | 4.5 |
| PyBOP | DIEA | - | RT | 12.7 |
| DEPBT | DIPEA/Collidine | - | RT | 0.8 |
| This compound | (Optional HOBt) | N/A | RT | Very Low (<0.5% generally reported for OPfp esters) |
Data compiled from multiple sources. RT = Room Temperature.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of a single coupling cycle in Fmoc-SPPS and the key decision points related to minimizing racemization during histidine incorporation.
Fmoc-SPPS workflow for a single amino acid coupling cycle.
Decision pathway for selecting a histidine coupling strategy.
Experimental Protocols
Protocol 1: Coupling with this compound
This protocol describes the use of the pre-activated this compound ester, which is recommended for minimizing racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
-
Washing solvents (e.g., Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for at least 30 minutes in a suitable reaction vessel.
-
Amino Acid Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. If a faster reaction is desired, 1-hydroxybenzotriazole (HOBt) (3 equivalents) can be added to the solution.[4][5]
-
Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. Reaction times can be extended to overnight if necessary.[4]
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.
-
Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a recoupling step may be performed.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: Low-Racemization In-Situ Coupling with Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is an alternative for the in-situ activation of Fmoc-His(Trt)-OH, optimized to minimize racemization.
Materials:
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the swollen resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.[2] This in-situ activation minimizes the pre-activation time, which is a critical factor in preventing racemization.[2]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test. If necessary, a second coupling can be performed.
Conclusion
The successful incorporation of histidine with high chiral purity is a critical aspect of solid-phase peptide synthesis. The use of this compound provides a highly efficient and reliable method to achieve this, as the pre-activated nature of the pentafluorophenyl ester minimizes the risk of racemization commonly associated with in-situ activation methods.[3][5] While in-situ protocols using reagents like DIC/Oxyma or DEPBT have been optimized to significantly reduce epimerization, the use of this compound offers a more streamlined approach by eliminating the need for coupling reagents and pre-activation steps. For the synthesis of complex, racemization-prone, or therapeutically important peptides, this compound is a superior choice for ensuring the stereochemical integrity of the final product.
References
Application Notes and Protocols for Cleavage of His(Trt)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final and critical step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The trityl (Trt) group is a widely used protecting group for the imidazole side chain of histidine (His) due to its acid lability. However, its removal with strong acids like trifluoroacetic acid (TFA) generates stable and highly reactive trityl cations (Trt⁺).[1] If not effectively neutralized, these cations can lead to undesirable side reactions, such as re-alkylation of sensitive residues like tryptophan and cysteine, thereby compromising the purity and yield of the final peptide.[2] The addition of "scavengers" to the cleavage cocktail is essential to trap these reactive species.[1] The reaction mixture may turn a deep yellow color during cleavage, which indicates the formation of the trityl cation.[2]
This document provides detailed application notes and protocols for the selection and use of appropriate cleavage cocktails for peptides containing the His(Trt) protecting group.
Principles of His(Trt) Cleavage and the Role of Scavengers
The cleavage of the Trt group from the histidine side chain is an acid-catalyzed process. The strong acid, typically TFA, protonates the imidazole nitrogen, facilitating the departure of the bulky trityl group as a resonance-stabilized carbocation.
Key Components of a Cleavage Cocktail:
-
Strong Acid (e.g., Trifluoroacetic Acid - TFA): This is the primary reagent responsible for cleaving the peptide from the resin and removing most acid-labile protecting groups, including Trt.[2]
-
Scavengers: These are nucleophilic reagents added to the cleavage mixture to trap the highly reactive trityl cations generated during deprotection. The choice of scavengers is critical and depends on the amino acid composition of the peptide.[2]
-
Triisopropylsilane (TIS): An excellent and commonly used scavenger for the trityl cation. It is effective and does not have the strong odor associated with thiol-based scavengers.[2]
-
Water: Often included in small percentages to aid in the cleavage of certain protecting groups and to act as a scavenger.
-
Phenol: Can protect tyrosine and tryptophan residues from modification.
-
Thioanisole and 1,2-Ethanedithiol (EDT): Effective scavengers, particularly for peptides containing sensitive residues like cysteine and methionine. However, they are known for their strong, unpleasant odor.[2] EDT is particularly useful for keeping cysteine residues in a reduced state.[3]
-
Comparison of Common Cleavage Cocktails for His(Trt) Peptides
The selection of an optimal cleavage cocktail is crucial for maximizing peptide purity and yield. While direct quantitative comparisons of all cocktails on a single His(Trt)-containing peptide are limited in the literature, the following table summarizes common cocktails, their compositions, and their recommended applications based on available data and established principles.
| Cleavage Cocktail | Composition (v/v/v) | Recommended Use | Advantages | Disadvantages | Quantitative Data (Purity/Yield) |
| Standard Cocktail | 95% TFA / 5% Water | Simple peptides lacking sensitive residues (Trp, Met, Cys).[2] | Simple to prepare. | High risk of side reactions with sensitive residues due to lack of effective scavengers.[2] | Not recommended for His(Trt) peptides with other sensitive residues. |
| TFA / TIS / Water | 95% TFA / 2.5% TIS / 2.5% Water | General purpose, highly effective for Trt-containing peptides.[2] | "Odorless" and highly effective at scavenging the Trt cation.[2] | May not be sufficient to prevent oxidation of methionine.[2] | For a model peptide containing His(Trt), cleavage with a TFA cocktail yielded a crude purity of 99%.[4] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Peptides containing Trt-protected groups.[2][5] | "Odorless" and effective for scavenging Trt cations.[5] | Does not prevent the oxidation of methionine residues.[5] | Generally high purity, but specific quantitative data for a His(Trt) peptide is not readily available. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | "Universal" cocktail for complex peptides with sensitive residues (Cys, Met, Trp).[2] | Robust and highly effective in suppressing a wide range of side reactions.[2] | Contains malodorous thiols (thioanisole and EDT).[2] | Generally provides high purity for complex peptides, though specific data for a His(Trt) peptide is not readily available. |
| MSA / TIS / FA | 2% MSA / 2.5% TIS / 95.5% Formic Acid | A "greener" alternative to TFA-based cocktails. | Reduces the use of hazardous TFA. | May require longer reaction times or elevated temperatures for complete Trt removal from His. | For a model peptide with His(Trt), this cocktail yielded a crude purity of 97% and a cleavage yield of 96% after 3 hours at 40°C.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage of a His(Trt)-Containing Peptide using TFA / TIS / Water
This protocol is suitable for most peptides containing His(Trt) and other standard acid-labile protecting groups.[6]
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water (freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Nitrogen or argon gas line (optional)
Procedure:
-
Resin Preparation:
-
Cleavage Reaction:
-
Caution: Prepare and perform the cleavage in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh immediately before use by combining 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water.[2]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[2]
-
Stopper the vessel and gently swirl to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[2] A deep yellow color may develop, indicating the formation of the trityl cation.[2]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
Peptide Washing and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.[6]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.[6]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
-
-
Purification and Analysis:
Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues
This protocol is recommended for peptides containing His(Trt) along with other sensitive residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT (freshly prepared)[2]
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
Reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Reaction:
-
Caution: Prepare and perform the cleavage in a well-ventilated fume hood. Reagent K contains corrosive and malodorous components.
-
Prepare Reagent K fresh immediately before use.
-
Add Reagent K to the dried resin (approximately 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3-5 from Protocol 1.
-
Purification and Analysis: Follow step 6 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the cleavage and purification of a His(Trt)-containing peptide.
Caption: Logical relationship of cleavage cocktail components and their targets in His(Trt) deprotection.
References
Application Notes and Protocols: Fmoc-His(Trt)-OPfp in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-His(Trt)-OPfp, or Nα-9-fluorenylmethoxycarbonyl-Nτ-trityl-L-histidine pentafluorophenyl ester, is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The unique properties of the histidine side chain, including its role in catalytic activity and binding interactions, make its incorporation into synthetic peptides of significant interest for therapeutic and research purposes.[1] This document provides detailed application notes and protocols for the effective utilization of this compound, focusing on its role in peptide synthesis, strategies to mitigate common challenges, and its application in creating peptides for drug discovery pipelines.
The structure of this compound is specifically designed for seamless integration into the Fmoc-SPPS workflow. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which is stable under acidic conditions but readily removed by a mild base like piperidine.[2] The trityl (Trt) group offers acid-labile protection for the imidazole side chain of histidine, preventing unwanted side reactions during peptide chain elongation.[1] The pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates efficient peptide bond formation with minimal racemization, a common challenge associated with histidine incorporation.[3]
Core Applications in Drug Discovery
The primary application of this compound is in the synthesis of peptides with therapeutic potential or for use in biological studies.[1] Histidine-containing peptides are integral to various biological processes and are often found in the active sites of enzymes. Their unique imidazole side chain can act as a general acid-base catalyst, a proton shuttle, or a metal ion ligand. Consequently, synthetic peptides incorporating histidine are valuable in:
-
Developing therapeutic peptides: Targeting a wide array of biological pathways.[1]
-
Bioconjugation studies: Creating peptide conjugates for research into protein interactions and functions, leveraging histidine's metal coordination properties.[1]
-
Lead optimization: Systematically modifying peptide sequences to enhance potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): While direct use of this compound in FBDD is not extensively documented, the synthesis of histidine-containing peptide fragments for screening libraries is a relevant application. These fragments can identify key binding interactions that can be further developed into more potent leads.
Data Presentation: Managing Histidine Racemization
A significant challenge during the incorporation of histidine in SPPS is the risk of racemization at the α-carbon. This occurs because the imidazole ring's π-nitrogen can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to the formation of the D-enantiomer. The choice of protecting group and coupling conditions is paramount to minimizing this side reaction. While the Trt group on the τ-nitrogen offers steric hindrance, it is less effective at preventing racemization compared to other protecting groups like Boc.
The following table summarizes comparative data on histidine racemization with different protecting groups and under various coupling conditions.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [4][5] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [4][5] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | [4] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | [4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | 1% | [6] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | [6] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% | [6] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound into a peptide sequence on a solid support.
Materials:
-
This compound
-
Resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended for faster coupling)[3]
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and, optionally, HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (TFA/TIS/Water). The use of scavengers like TIS is crucial to prevent re-attachment of the trityl cation to sensitive residues.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a Histidine-Containing Peptide Library for Screening
This protocol describes a general workflow for the synthesis of a peptide library using the split-and-pool method, which can incorporate this compound.
Procedure:
-
Resin Preparation: Divide the starting resin into a number of equal portions corresponding to the number of amino acids to be coupled at the first position.
-
First Coupling: Couple a different amino acid (e.g., using Fmoc-protected amino acid activated esters like this compound) to each resin portion according to Protocol 1.
-
Pooling and Mixing: After coupling and washing, combine all resin portions and mix thoroughly to ensure randomization.
-
Splitting: Divide the mixed resin again into equal portions for the next coupling cycle.
-
Subsequent Couplings: Repeat the coupling, pooling, and splitting steps for each position in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling cycle, deprotect the N-terminal Fmoc group. Cleave the peptides from a small sample of beads for characterization or from the entire library for solution-phase screening.
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of histidine racemization during peptide coupling.
Caption: Role of peptide fragments in Fragment-Based Drug Discovery.
Conclusion
This compound is an indispensable reagent for the synthesis of histidine-containing peptides in drug discovery and development. Its pre-activated nature offers convenience and efficiency in SPPS. While the potential for racemization of the histidine residue requires careful consideration of coupling conditions and may necessitate the use of alternative protecting groups for particularly sensitive sequences, the protocols and data presented here provide a comprehensive guide for researchers. By leveraging the unique properties of this compound, scientists can effectively synthesize complex peptides for the development of novel therapeutics, biological probes, and diagnostics.
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. merel.si [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-His(Trt)-OPfp in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective utilization of Nα-Fmoc-N(im)-Trityl-L-histidine pentafluorophenyl ester (Fmoc-His(Trt)-OPfp) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. This document outlines the advantages of this reagent, key considerations for its use, detailed experimental protocols, and comparative data to inform synthesis strategies.
Introduction
This compound is a specialized amino acid derivative designed for the efficient incorporation of histidine into peptide sequences during Fmoc-based solid-phase peptide synthesis.[1] Histidine's unique imidazole side chain is crucial for the biological activity of many peptides, participating in catalytic functions and receptor binding.[2] However, its incorporation presents challenges, most notably the risk of racemization during coupling.[2][3] this compound addresses these challenges through a combination of orthogonal protection and an activated carboxyl group, making it a valuable tool in the synthesis of therapeutic peptides and other bioactive molecules.[1][4]
The structure of this compound incorporates three key functional components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, allowing for iterative deprotection and chain elongation under mild basic conditions.[1][5]
-
Trt (Trityl) group: An acid-labile protecting group for the imidazole side chain of histidine, preventing undesirable side reactions during peptide synthesis.[1][2]
-
OPfp (pentafluorophenyl ester): A highly reactive active ester of the carboxyl group, facilitating rapid and efficient peptide bond formation.[4][6][7]
This strategic combination of protecting groups and activation makes this compound a ready-to-use building block that can enhance coupling efficiency and minimize side reactions, particularly racemization.[6][8]
Advantages of Using this compound
The use of this compound offers several key advantages in the synthesis of bioactive peptides:
-
High Reactivity and Rapid Coupling: Pentafluorophenyl esters are highly reactive, leading to significantly faster coupling times compared to other active esters.[4][6] This rapid kinetics helps to minimize side reactions that can occur during prolonged coupling times.[7]
-
Reduced Risk of Side Reactions: As a pre-activated amino acid derivative, this compound does not require in-situ activation with coupling reagents. This avoids exposing the growing peptide chain to potentially harsh activating agents, which can lead to unwanted modifications.[6][7]
-
Minimized Racemization: The high reactivity of the OPfp ester allows for rapid coupling, which is a key factor in suppressing the racemization of the histidine residue.[3][8] While histidine is prone to epimerization, the use of a highly activated ester can reduce the time the amino acid spends in an activated state, thereby lowering the risk of chiral integrity loss.[3]
-
Stability and Convenience: this compound is a stable, crystalline solid that is well-suited for both manual and automated solid-phase peptide synthesis.[6] Its stability allows for long-term storage and easy handling.[1]
-
Orthogonal Protection Scheme: The Fmoc, Trt, and OPfp groups are part of an orthogonal protection strategy, meaning each can be removed under specific conditions without affecting the others.[1] This allows for precise control over the synthesis process.
Data Presentation
Table 1: Comparison of Active Esters for Peptide Coupling
| Active Ester | Relative Coupling Rate | Reference |
| Pentafluorophenyl (OPfp) | 111 | [4][6] |
| Pentachlorophenyl (OPCP) | 3.4 | [4][6] |
| p-nitrophenyl (ONp) | 1 | [4][6] |
Table 2: Racemization of Histidine Derivatives Under Different Coupling Conditions
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | 1.0 | [3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8 | [3] |
| Fmoc-His(π-Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3 | [3] |
| Fmoc-His(Trt)-OH | 50 °C, 10 min (Microwave) | 6.8 | [9] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min (Microwave) | 0.18 | [9] |
| Fmoc-His(Trt)-OH | 90 °C (Microwave) | >16 | [9] |
| Fmoc-His(Boc)-OH | 90 °C (Microwave) | 0.81 | [9] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle Using this compound
This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2][10]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.[2][10]
- Agitate the mixture for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
3. Coupling of this compound:
- In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) in DMF.
- For faster coupling, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be added (1 equivalent).[8]
- Add the this compound solution (with or without additive) to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a Kaiser test.[2]
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]
5. Continuation of Synthesis:
- Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Side Chains
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups, including the Trt group from histidine.
1. Resin Preparation:
- After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.[2]
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[2]
- Crucially, scavengers like TIS are essential to trap the trityl cations released during cleavage, preventing re-attachment to sensitive residues like tryptophan. [2]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]
- Agitate the mixture at room temperature for 2-3 hours.[2]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[2]
- Centrifuge the ether suspension to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Bot Verification [merel.si]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-His(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-His(Trt)-OPfp in automated solid-phase peptide synthesis (SPPS). This pre-activated pentafluorophenyl (OPfp) ester of Fmoc-L-histidine(trityl) is designed to streamline the incorporation of histidine residues, a process often complicated by a high risk of racemization. This document outlines the advantages, potential challenges, and detailed protocols for the effective use of this reagent in automated synthesizers, ensuring the generation of high-purity peptides.
Introduction
Histidine is a critical amino acid in many biologically active peptides, contributing to catalytic functions and receptor binding. However, its incorporation during Fmoc-SPPS is notoriously challenging due to the basicity of the imidazole side chain, which can catalyze the epimerization of the α-carbon during the coupling step. The use of Fmoc-His(Trt)-OH, where the imidazole nitrogen is protected by a trityl (Trt) group, is a common strategy to mitigate side reactions.[1] The pre-activation of the carboxyl group as a pentafluorophenyl ester in this compound offers a convenient "plug-and-play" solution for automated synthesis, minimizing the need for in-situ activation and potentially reducing the risk of racemization by eliminating pre-activation times.[2][3]
Advantages of this compound in Automated SPPS
-
Reduced Racemization: By eliminating the pre-activation step, where the risk of racemization is highest, this compound can help preserve the stereochemical integrity of the histidine residue.[4]
-
Convenience and Efficiency: As a pre-activated ester, it can be directly dissolved and added to the reaction vessel, simplifying the synthesis protocol and improving throughput in automated platforms.[2]
-
High Reactivity: The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient coupling reactions.[3]
-
Stability: this compound is a stable, crystalline solid, which is advantageous for storage and handling in an automated synthesis setting.[5]
Data Presentation
Table 1: Comparison of Histidine Protection and Activation Strategies
| Histidine Derivative | Activation Method | Key Advantages | Key Disadvantages | Racemization Potential |
| Fmoc-His(Trt)-OH | In-situ (e.g., HCTU/DIPEA) | Widely used, cost-effective. | High risk of racemization with pre-activation.[4] | High, especially with prolonged activation.[4] |
| Fmoc-His(Trt)-OH | In-situ (e.g., DIC/Oxyma) | Reduced racemization compared to aminium-based reagents.[6] | Potential for Nα-endcapping by DIC.[7] | Moderate.[6] |
| Fmoc-His(Boc)-OH | In-situ | Significantly reduced racemization, even at elevated temperatures.[6][8] | Boc group is acid-labile, which may limit its use in some orthogonal schemes.[9] | Low.[6][8] |
| Fmoc-His(MBom)-OH | In-situ | Very effective at suppressing racemization.[4] | Expensive, and the MBom group can lead to side reactions during cleavage.[4][6] | Very Low.[4] |
| This compound | Pre-activated | Eliminates pre-activation step, convenient for automation, potentially lower racemization.[2][3] | May be more expensive than the corresponding free acid. | Low to Moderate. |
Table 2: Quantitative Data on Histidine Racemization
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 7.8%[4] |
| Fmoc-His(Trt)-OH | No pre-activation with HCTU/6-Cl-HOBt/DIPEA | 1.0%[4] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6%[4] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18%[6][8] |
| Fmoc-His(Boc)-OH | Coupling at 90°C | 0.81%[6] |
| Fmoc-His(MBom)-OH | 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 0.3%[4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle for this compound Incorporation
This protocol outlines the steps for a single coupling cycle of this compound on a standard automated peptide synthesizer.
1. Resin Preparation:
-
Start with a deprotected peptide-resin (free amine) in the reaction vessel.
-
Ensure the resin is well-swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
2. This compound Solution Preparation:
-
In a separate vial, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF or NMP.
-
Note: Unlike in-situ activation, no coupling reagents or bases are added to this solution.
3. Coupling Reaction:
-
Transfer the this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized based on the specific sequence.
-
For difficult couplings, the addition of 1 equivalent of 1-hydroxybenzotriazole (HOBt) to the reaction mixture has been recommended to increase reactivity.[2]
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF or NMP (e.g., 5-7 times) to remove excess reagents and byproducts.
5. Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads for the Kaiser test) indicates a complete coupling reaction.
6. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the reaction vessel.
-
Agitate for an initial 3 minutes, drain, and then add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (e.g., 5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from histidine.
1. Resin Preparation:
-
After the final Fmoc deprotection and washing of the full-length peptide-resin, wash the resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail for peptides containing Trt-protected histidine is Reagent K:
-
Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v).
-
Caution: Always work with TFA in a well-ventilated fume hood.
-
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold diethyl ether one or two more times, and then dry the crude peptide under vacuum.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Bot Verification [merel.si]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The incorporation of histidine residues, however, presents a significant challenge due to the propensity of its chiral center to racemize during activation and coupling.[1][2][3] The imidazole side chain of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to epimerization.[1][3]
To mitigate this, the imidazole nitrogen is commonly protected, with the trityl (Trt) group being a widely used option.[1] Furthermore, the choice of activating agent is critical. Pentafluorophenyl (Pfp) esters of Fmoc-amino acids have emerged as highly reactive acylating agents, offering rapid coupling kinetics that can significantly reduce side reactions, including racemization.[4][5][6][7] Kinetic studies have shown that Pfp esters couple significantly faster than other active esters, which is advantageous for minimizing undesirable side reactions.[4][6][7]
This document provides a detailed protocol for the manual SPPS of peptides containing histidine, utilizing Fmoc-His(Trt)-OPfp to ensure high coupling efficiency and stereochemical purity.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | Peptide Synthesis Grade | Various | Store at -20°C |
| Fmoc-amino acids | Peptide Synthesis Grade | Various | |
| Rink Amide Resin | 100-200 mesh | Various | Or other suitable resin |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Anhydrous |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Piperidine | ACS Grade | Various | For 20% (v/v) solution in DMF |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Use with caution to avoid racemization |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | For cleavage |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger |
| Dithiothreitol (DTT) | Reagent Grade | Various | Scavenger (optional) |
| Water | HPLC Grade | Various | |
| Diethyl ether | ACS Grade | Various | Cold, for precipitation |
| Acetonitrile (ACN) | HPLC Grade | Various | For purification |
| Kaiser Test Kit | Various | For monitoring coupling completion |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenol and its derivatives [en.highfine.com]
Application Notes and Protocols for Fmoc-His(Trt)-OPfp in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries enable the screening of vast chemical space to identify novel peptide-based therapeutics, diagnostic agents, and research tools. The incorporation of histidine residues into peptide libraries presents a unique set of challenges, primarily the propensity for racemization at the α-carbon during solid-phase peptide synthesis (SPPS). This can lead to the inclusion of D-histidine isomers in the desired L-peptide sequence, potentially altering or ablating biological activity.
Fmoc-His(Trt)-OPfp is a protected and pre-activated histidine derivative designed to address these challenges. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the bulky trityl (Trt) group safeguards the imidazole side chain. The pentafluorophenyl (OPfp) ester serves as a highly efficient activating group for the carboxyl function, facilitating rapid and clean coupling reactions. These features make this compound a valuable reagent for the synthesis of histidine-containing peptide libraries, minimizing side reactions and preserving stereochemical integrity.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptide libraries, including detailed protocols, comparative data, and visual workflows to guide researchers in this critical application.
Advantages of Using this compound
The use of this compound in the synthesis of peptide libraries offers several key advantages:
-
Reduced Racemization: The primary challenge with histidine incorporation is racemization, which is catalyzed by the imidazole ring's π-nitrogen.[3][4] While the Trt group on the τ-nitrogen offers some protection, the use of a pre-activated OPfp ester can lead to faster coupling times, thereby reducing the time the activated histidine is susceptible to racemization.[2][5]
-
High Coupling Efficiency: The pentafluorophenyl ester is a highly reactive leaving group, leading to rapid and efficient peptide bond formation.[2] This is particularly advantageous in the synthesis of long or "difficult" peptide sequences often found in libraries.
-
Simplified Coupling Protocol: As a pre-activated amino acid derivative, this compound does not require the use of in-situ coupling reagents such as HBTU, HATU, or carbodiimides, simplifying the synthesis protocol and reducing the risk of side reactions associated with these reagents.[2][6]
-
Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis workflows.[1]
Data Presentation: Racemization of Histidine Derivatives
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, no pre-activation | 1.0% | [7] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [7] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [7] |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [8][9] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [8][9] |
| Fmoc-His(Boc)-OH | Coupling at 90°C for 2 min | 0.81% | [8] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [7] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [7] |
This data is for Fmoc-His(Trt)-OH and other derivatives. The use of the pre-activated this compound is expected to result in lower racemization due to faster coupling kinetics.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in the synthesis of peptide libraries using manual or automated solid-phase peptide synthesizers. Optimization may be required based on the specific peptide sequence and resin used.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with the N-terminal Fmoc group removed.
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Optional: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Optional: For challenging couplings, a non-nucleophilic base such as DIPEA or 2,4,6-collidine (1-2 equivalents) can be added to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[3]
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other qualitative test on a small sample of the resin to ensure complete coupling. A negative Kaiser test (beads remain colorless or yellow) indicates a successful coupling.
-
Protocol 2: Split-and-Pool Synthesis for One-Bead-One-Compound (OBOC) Peptide Libraries
The split-and-pool (or split-and-mix) synthesis strategy is a powerful method for generating large and diverse peptide libraries where each bead of the solid support carries a unique peptide sequence.
Procedure:
-
Initial Setup: Divide the starting resin into multiple equal portions, one for each amino acid to be coupled in the first position.
-
First Coupling: Couple a different amino acid (e.g., using the protocol described in Protocol 1) to each portion of the resin.
-
Pooling and Mixing: After the coupling and washing steps, combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Splitting: Divide the pooled resin back into the original number of equal portions.
-
Subsequent Couplings: Repeat the coupling, pooling, and splitting steps for each subsequent position in the peptide sequence. For the histidine position, use this compound.
-
Final Deprotection: After the final coupling cycle, the N-terminal Fmoc group can be removed.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS is a scavenger to prevent re-attachment of the trityl cation.[3]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[3]
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[3]
-
-
Peptide Isolation:
-
Centrifuge the precipitated peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for peptide library synthesis and screening.
Signaling Pathway Modulation by Peptide Libraries
Histidine-rich peptides can play significant roles in modulating cellular signaling pathways, for instance, by acting as cell-penetrating peptides to deliver cargo or by directly interacting with pathway components.[10][11][12][13][14] Peptide libraries containing histidine can be screened to identify modulators of such pathways.
Caption: Modulation of a generic signaling pathway by a peptide library.
Conclusion
This compound is a highly effective reagent for the incorporation of histidine into peptide libraries. Its pre-activated nature simplifies the coupling process and, in conjunction with the trityl protecting group, helps to minimize racemization, a critical factor for the synthesis of biologically active peptides. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and screen high-quality, histidine-containing peptide libraries for a wide range of applications. By carefully selecting the appropriate reagents and optimizing synthesis conditions, the challenges associated with histidine incorporation can be effectively overcome, paving the way for the discovery of novel peptide-based leads.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [merel.si]
- 9. Histidine-containing peptide catalysts developed by a facile library screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design | CoLab [colab.ws]
- 11. Histidine-rich designer peptides of the LAH4 family promote cell delivery of a multitude of cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize racemization of Fmoc-His(Trt)-OPfp during coupling.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization of Fmoc-His(Trt)-OPfp during peptide coupling.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High levels of D-His isomer detected in the final peptide. | Prolonged pre-activation time before coupling. The activated Fmoc-His(Trt)-OH is susceptible to epimerization catalyzed by the imidazole side chain.[1][2][3] | Minimize or eliminate the pre-activation step. Consider an in situ activation strategy where the coupling reagents are added directly to the resin-bound peptide and the amino acid.[3] |
| High coupling temperature. Elevated temperatures, especially in microwave-assisted synthesis, significantly increase the rate of racemization.[3][4][5] | Perform the coupling at room temperature or below. For microwave synthesis, lowering the temperature from 80°C to 50°C can limit racemization.[4][5] | |
| Use of a strong base. Bases like N,N-Diisopropylethylamine (DIPEA) can promote racemization.[6][7] | Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[4][6] Also, avoid using a large excess of the base.[7] | |
| Inappropriate coupling reagent. Some coupling reagents are more prone to causing racemization than others.[8] | For the racemization-prone Fmoc-His(Trt)-OH, consider using coupling reagents known for low racemization, such as DEPBT. The combination of a carbodiimide like DIC with an additive like Oxyma is also a highly recommended method to suppress racemization.[1][2][6] | |
| Low coupling efficiency. | Steric hindrance. The bulky Trityl group can sterically hinder the coupling reaction. | Increase the coupling time or consider a double coupling. Using a more potent coupling reagent combination like HATU/DIPEA can also be beneficial, but be mindful of the increased risk of racemization.[2] |
| Presence of Nα-DIC-endcapping impurity. | Use of in situ activation with DIC. This can lead to the reaction of free DIC with the N-terminal amine of the peptide.[2][3] | Adopt a short pre-activation strategy. Allow the mixture of Fmoc-His(Trt)-OH, DIC, and an additive (e.g., Oxyma) to react for a brief period before adding it to the resin.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when coupling Fmoc-His(Trt)-OH?
The primary mechanism of histidine racemization involves the imidazole ring of the histidine side chain acting as an intramolecular base. This can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can result in a mixture of L- and D-isomers.[9] The use of the Trityl (Trt) protecting group on the τ-nitrogen provides limited protection against this side reaction.[9]
Q2: How does using pre-activated this compound help in minimizing racemization?
Using a pre-formed and purified active ester like this compound can reduce the risk of racemization during the coupling step on the solid phase synthesizer.[6] This is because the activation of the carboxylic acid, a step where racemization is prone to occur, is performed under controlled conditions beforehand. However, it is crucial that the synthesis of the OPfp ester itself is optimized to minimize racemization.
Q3: What are the recommended coupling reagents and additives to use with Fmoc-His(Trt)-OH or its active esters to minimize racemization?
The choice of coupling reagents and additives is critical.[3]
-
Carbodiimides with additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is highly recommended.[1][2] Oxyma has been shown to be a non-explosive and highly effective alternative to HOBt and HOAt in suppressing racemization.[2][6]
-
Phosphonium-type reagents: DEPBT is a phosphonium-type reagent that is known for its remarkable resistance to racemization and is considered a reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[2][6]
Q4: Can the choice of base influence the extent of racemization?
Yes, the base used during coupling can significantly impact racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, it can promote racemization.[6][7] In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[4][6]
Q5: Are there alternative Fmoc-His derivatives that are less prone to racemization?
Yes, several alternatives to Fmoc-His(Trt)-OH have been developed that offer better protection against racemization. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, where the protecting group is on the π-nitrogen of the imidazole ring, have been shown to significantly reduce racemization, even at elevated temperatures.[3][10]
Quantitative Data on Racemization
The following table summarizes the percentage of D-histidine isomer formation under different coupling conditions.
| Coupling Reagent/Method | Additive | Base | Solvent | D-His Formation (%) | Reference |
| DIC | Oxyma | - | NBP/EtOAc (1:4) | 0.43 | [11] |
| DIC | Oxyma | - | DMF | 1.0 | [11] |
| TBEC | Oxyma | - | DMF | 1.1 | [11] |
| DIC | Oxyma | - | NBP | 2.5 | [11] |
| DIC | Oxyma | - | DMSO/2-MeTHF (3:7) | 2.0 | [11] |
| HATU | - | DIPEA | - | 0.1 - 0.5 | [12] |
| DIC | HOAt | - | - | 0.3 - 0.8 | [12] |
| PyBOP | - | NMM | - | 0.5 - 1.2 | [12] |
Note: TBEC = tert-Butyl ethyl carbodiimide, NBP = N-butyl-2-pyrrolidone, 2-MeTHF = 2-Methyltetrahydrofuran. The extent of racemization can be sequence-dependent and vary with other reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed for the in-situ activation and coupling of Fmoc-His(Trt)-OH to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the swollen resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Check for reaction completion using a suitable test (e.g., Kaiser test).
Protocol 2: Coupling using DEPBT
This protocol utilizes DEPBT, a coupling reagent known for its ability to suppress racemization.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin loading) and DEPBT (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-His(Trt)-OH/DEPBT solution to the resin, followed by the addition of a weak base like collidine (6 equivalents).
-
Reaction: Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times).
-
Monitoring: Check for reaction completion using a suitable test.
Visualizations
Racemization Pathway of Activated Histidine
Caption: Mechanism of histidine racemization via a planar enolate intermediate.
Recommended Experimental Workflow for Low-Racemization Coupling
Caption: Workflow for DIC/Oxyma mediated coupling of Fmoc-His(Trt)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
Common side reactions with Fmoc-His(Trt)-OPfp and their prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-His(Trt)-OPfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid histidine used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It comes with three key chemical modifications:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amino group, which is removed at each cycle of peptide chain elongation.[1]
-
Trt (Trityl): An acid-labile protecting group on the imidazole side chain of histidine. This bulky group sterically hinders the imidazole nitrogen, preventing side reactions and suppressing racemization.[1][2]
-
OPfp (Pentafluorophenyl ester): An activated ester of the carboxylic acid group. This pre-activation allows for efficient peptide bond formation without the need for additional coupling reagents at the time of coupling, which can help reduce the risk of certain side reactions.[3][4]
This combination of protecting and activating groups allows for the controlled and efficient incorporation of histidine into a growing peptide chain.[1]
Q2: What are the most common side reactions associated with the use of this compound?
The primary side reactions encountered when using this compound, or its precursor Fmoc-His(Trt)-OH, during peptide synthesis are:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the histidine residue, leading to the incorporation of D-histidine into the peptide sequence.[5][6][7] This is often the most significant and challenging side reaction. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to epimerization.[6][7]
-
Nα-DIC-Endcapping: When using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent with the corresponding carboxylic acid, a side reaction can occur where DIC reacts with the free N-terminal amine of the peptide chain. This forms a guanidinium-type adduct, which terminates the peptide chain elongation.[8][9][10][11] While this compound is pre-activated, this issue is highly relevant when comparing its use to in-situ activation methods.
-
Premature Deprotection of the Trityl Group: The Trt group is sensitive to acid.[1] While stable to the basic conditions of Fmoc deprotection (piperidine), prolonged exposure to even mild acids can lead to its premature removal. During the final trifluoroacetic acid (TFA) cleavage, the released trityl cations can cause other side reactions if not properly scavenged.[1]
Q3: How does temperature affect the coupling of this compound and the associated side reactions?
Temperature is a critical parameter. While elevated temperatures can increase the rate and efficiency of the coupling reaction, they also significantly accelerate the rate of racemization.[11][12] Therefore, a balance must be struck. For sensitive couplings involving histidine, it is often recommended to perform the reaction at room temperature or even slightly below to minimize epimerization.[3]
Troubleshooting Guide
Issue 1: High levels of D-histidine detected in the final peptide.
-
Symptom: Chiral chromatography analysis of the hydrolyzed peptide shows a significant peak corresponding to the D-isomer of histidine. The biological activity of the peptide may be reduced.[5]
-
Root Cause: Racemization of the histidine residue during the coupling step. This is catalyzed by the imidazole side chain and exacerbated by factors such as prolonged activation times (if starting from the acid), the use of strong bases, and elevated temperatures.[5][6][7]
-
Solutions:
-
Optimize Coupling Time: Since this compound is a pre-activated ester, prolonged coupling times can still provide more opportunity for racemization to occur on the resin. Aim for the shortest time necessary for complete coupling.
-
Choice of Base: If a base is used as an additive, opt for a weaker, non-nucleophilic base like collidine instead of stronger bases such as N,N-diisopropylethylamine (DIPEA).[2]
-
Control Temperature: Perform the coupling at room temperature or below. Avoid heating unless absolutely necessary for a difficult coupling.[3]
-
Alternative Protecting Groups: For extremely sensitive sequences, consider using a histidine derivative with a protecting group on the π-nitrogen of the imidazole ring, such as Fmoc-His(MBom)-OH, which has been shown to further suppress racemization.[7][13]
-
Issue 2: Incomplete coupling or peptide chain termination.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant amount of a truncated sequence ending just before the intended histidine position, or a +28 Da adduct when using DIC with the corresponding acid.
-
Root Cause: This can be due to incomplete coupling of the this compound or, if comparing to in-situ activation methods, Nα-DIC-endcapping.[11] Incomplete coupling can result from steric hindrance or peptide aggregation.
-
Solutions:
-
Use of Additives: The addition of N-hydroxybenzotriazole (HOBt) or Oxyma can enhance the coupling efficiency of OPfp esters.[4]
-
Solvent Choice: Ensure high-purity, amine-free solvents like DMF or NMP are used.
-
Disrupt Aggregation: For difficult sequences prone to aggregation, consider using chaotropic salts or performing the coupling at an elevated temperature, while carefully monitoring for racemization.
-
Issue 3: Side products observed after final cleavage.
-
Symptom: HPLC and mass spectrometry of the crude peptide reveal unexpected peaks, potentially corresponding to re-attachment of the trityl group to other residues like tryptophan or cysteine.
-
Root Cause: During the final TFA cleavage, the released trityl cation is a reactive electrophile. If not trapped by a scavenger, it can modify nucleophilic side chains.[1]
-
Solutions:
-
Use an Effective Scavenger Cocktail: Always include a scavenger in the TFA cleavage cocktail. Triisopropylsilane (TIS) is highly effective at quenching the trityl cation.[1][14] A common cocktail is TFA/TIS/Water (95:2.5:2.5). For peptides containing cysteine, the addition of 1,2-ethanedithiol (EDT) is also recommended to prevent side reactions with the sulfhydryl group.[15]
-
Data Presentation
Table 1: Impact of Coupling Conditions on Histidine Racemization
| Amino Acid Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [12] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [12] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [12] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [12] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, no preactivation | 1.0% | [7] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 7.8% | [7] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min preactivation | 0.3% | [7] |
Note: Data is for the corresponding carboxylic acids, but the principles of racemization during coupling are directly applicable to the OPfp ester.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in high-purity DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical procedure is one treatment of 3-5 minutes followed by a second treatment of 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (1.5 to 2.0 equivalents relative to resin loading) in DMF.
-
Optionally, dissolve an additive such as Oxyma (1.5 to 2.0 equivalents) in the same solution.[4]
-
Add the amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail. For most peptides containing His(Trt), a suitable cocktail is 95% TFA, 2.5% Water, and 2.5% TIS. If the peptide also contains cysteine, add 2.5% EDT.[15]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Visualizations
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. merel.si [merel.si]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Fmoc-His(Trt)-OPfp Coupling in SPPS
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals experiencing low coupling yields with Fmoc-His(Trt)-OPfp in Solid-Phase Peptide Synthesis (SPPS). Below are frequently asked questions and troubleshooting protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low coupling yield when using this compound. What are the primary causes?
A1: Low coupling efficiency with this compound, a pre-activated amino acid ester, can stem from several factors:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the histidine side chain, combined with the growing peptide chain on the resin, can physically obstruct the approach of the amino acid, leading to incomplete reactions.[1]
-
Hydrolysis of the Active Ester: this compound can hydrolyze in the presence of residual water in the solvent (e.g., DMF). This deactivates the amino acid, rendering it unable to couple. The stability of active esters varies, with some hydrolyzing faster than others.[2][3]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible for the incoming activated histidine. This is a common issue in SPPS, particularly with hydrophobic sequences.[4]
-
Suboptimal Coupling Time: While OPfp esters are highly reactive, an insufficient coupling time may not be enough to drive the reaction to completion, especially in cases of steric hindrance or aggregation.[5]
Q2: How can we confirm that incomplete coupling is the source of our low yield?
A2: A qualitative ninhydrin (Kaiser) test is a common and effective method to detect the presence of unreacted primary amines on the peptide-resin after the coupling step.[1][6]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free amines, confirming that the coupling was incomplete.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion, and there are no free primary amines.
If you observe a positive Kaiser test, it is a direct indication of a coupling problem.
Q3: Besides low yield, what is the most significant side reaction to be aware of when using this compound, and how can it be minimized?
A3: The most critical side reaction when coupling any histidine derivative is racemization (epimerization), the conversion of the L-amino acid to its D-isomer.[7][8] The imidazole nitrogen of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton and leading to a loss of stereochemical purity.[9] While using a pre-activated ester like OPfp under neutral or acidic conditions can reduce the risk of base-mediated racemization, the inherent propensity of histidine to racemize remains a concern.[10]
To minimize racemization:
-
Avoid the addition of external bases like DIPEA if not necessary.
-
Keep coupling times as short as is reasonably possible to achieve complete coupling.
-
Maintain room temperature for the coupling reaction, as elevated temperatures can increase the rate of racemization.[5]
Q4: Is it necessary to use an additional coupling reagent with this compound?
A4: No, it is generally not necessary or recommended to use an additional coupling reagent like HBTU or HATU with a pre-formed active ester such as this compound. The pentafluorophenyl (Pfp) ester is already a highly activated carboxyl group, ready to react with the free N-terminal amine of the peptide chain. Adding another coupling reagent would be redundant and could increase the risk of side reactions without providing any significant benefit.
Troubleshooting Guide
If you are experiencing low coupling yield with this compound, follow this troubleshooting workflow.
Issue 1: Positive Kaiser Test After Initial Coupling
A positive Kaiser test indicates an incomplete reaction. The following steps should be taken to address this.
Recommended Action: Double Coupling
The most immediate and often effective solution is to perform a second coupling (double coupling).
-
Rationale: Re-exposing the resin to a fresh solution of this compound can help drive the reaction to completion by increasing the concentration of the reactant and providing more time for the sterically hindered sites to react.[5]
-
Procedure: After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and then add a fresh solution of this compound in DMF. Allow the reaction to proceed for an additional 1-2 hours.
Issue 2: Persistently Low Coupling Yield Despite Double Coupling
If a double coupling does not resolve the issue, or if the yield of the final peptide is consistently low, consider the following factors.
Possible Cause & Recommended Solutions
-
Peptide Aggregation:
-
Solvent Exchange: Switch the reaction solvent from DMF to N-Methylpyrrolidone (NMP), which is often better at disrupting secondary structures and improving solvation.[5]
-
Elevated Temperature: Carefully increase the coupling temperature to 35-40°C. This can provide the necessary energy to overcome aggregation, but be mindful of the increased risk of racemization.[5]
-
-
Steric Hindrance:
-
Hydrolysis of Active Ester:
-
Use Anhydrous Solvents: Ensure that your DMF or NMP is of high purity and anhydrous. Amine impurities in degraded DMF can also be problematic.
-
Fresh Reagent: Ensure the this compound is not expired and has been stored correctly under desiccated conditions.
-
Data Presentation
The choice of coupling conditions can significantly impact the degree of racemization for histidine residues. While data specifically for this compound is not as prevalent, the trends observed for in situ activation of Fmoc-His(Trt)-OH are highly informative.
Table 1: Influence of Coupling Reagents on Histidine Racemization
| Coupling Reagent | Additive | Base | Racemization (%) | Coupling Conditions |
| DIC | Oxyma | - | 1.8 | Room Temperature |
| HATU | - | NMM | >10 | Room Temp, 5 min pre-activation |
| HBTU | HOBt | DIPEA | High | Room Temperature |
| DEPBT | - | - | Low | Room Temperature |
Data adapted from various sources. Note that racemization levels are highly sequence-dependent.[8][9] This table illustrates that base-mediated activation (e.g., with HATU/NMM) tends to produce significantly more racemization than carbodiimide-based methods with additives like Oxyma.[8]
Experimental Protocols
Protocol 1: Standard Coupling with this compound
This protocol outlines a standard procedure for coupling this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in fresh, anhydrous DMF.
-
Coupling Reaction: Add the this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test. If the result is positive, proceed to a double coupling (Protocol 2).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be followed if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling attempt, drain the reaction solution and wash the resin with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Second Coupling: Prepare a fresh solution of this compound (2-3 equivalents) in DMF as described in Protocol 1, step 4. Add this solution to the resin.
-
Reaction: Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Once the test is negative, wash the resin thoroughly with DMF and DCM as described in Protocol 1, step 7.
Protocol 3: Kaiser Test for Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.[6]
-
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a few resin beads into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube in a heating block at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads/solution.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical relationships involved.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C46H32F5N3O4 | CID 13968103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-His(Trt)-OPfp
Welcome to the Technical Support Center for the utilization of Fmoc-His(Trt)-OPfp in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling conditions and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a pre-activated derivative of L-histidine used in Fmoc-based solid-phase peptide synthesis. The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the imidazole side chain is protected by the acid-labile trityl (Trt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester.[1]
The main advantages of using a pre-activated OPfp ester are:
-
Reduced Risk of Racemization: Histidine is highly susceptible to racemization during in-situ activation steps.[2][3] By using a pre-formed, stable active ester, the critical activation step is bypassed during peptide synthesis, significantly minimizing the risk of epimerization.[4]
-
High Reactivity and Efficiency: The pentafluorophenyl ester is a highly reactive leaving group, facilitating rapid and efficient coupling reactions.[4]
-
Convenience: As a stable, crystalline solid, it can be pre-weighed and used directly without the need for preparing fresh activation solutions, streamlining the synthesis workflow.
Q2: Do I need to use a coupling reagent with this compound?
No, an additional coupling reagent (like HBTU, HATU, or DIC) is not necessary because this compound is already an activated ester.[5] Using a coupling reagent would be redundant and could lead to unnecessary side reactions.
Q3: Should I use an additive with this compound?
While not strictly required, the use of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended.[5] These additives can act as catalysts, accelerating the coupling reaction rate without increasing the risk of racemization.[5]
Q4: What is the primary challenge when coupling any Fmoc-His derivative?
The main challenge is the high susceptibility of the histidine residue to racemization at the α-carbon.[2][3][6] This is catalyzed by the imidazole nitrogen of the histidine side chain, particularly during base-mediated coupling reactions and with prolonged pre-activation times when starting from Fmoc-His(Trt)-OH.[2][3][6] While using the OPfp ester mitigates this significantly, incomplete or slow couplings can still pose a risk.
Q5: What are the optimal solvents for coupling this compound?
N,N-Dimethylformamide (DMF) is the most commonly used solvent for Fmoc-SPPS and is suitable for dissolving this compound and swelling the resin.[7] If peptide aggregation is suspected, N-methyl-2-pyrrolidone (NMP) can be a superior alternative due to its enhanced solvating properties.[7][8] In some cases, a mixture of solvents like DCM/DMF/NMP may also be beneficial.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky Fmoc and Trt groups, combined with a growing peptide chain, can sterically hinder the coupling site.[3] 2. Peptide Aggregation: The peptide chain may form secondary structures on the resin, blocking access to the N-terminal amine.[8] 3. Insufficient Reaction Time: The coupling may be sluggish due to steric hindrance or aggregation. | 1. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight at room temperature.[3] 2. Perform a Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of this compound.[3][10] 3. Add an Additive: If not already in use, add HOBt or Oxyma (1-1.5 equivalents) to the coupling solution to accelerate the reaction.[5] 4. Change Solvent: Switch from DMF to NMP or use a solvent mixture known to disrupt aggregation.[8][9] 5. Introduce Chaotropic Salts: Wash the resin with a solution of LiCl (0.5-1 M in DMF) prior to coupling to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward to remove the salt.[9][11] |
| High Racemization Levels Detected in Final Peptide | 1. Elevated Temperature: Performing the coupling at elevated temperatures significantly increases the risk of racemization for histidine. 2. Presence of Excess Base: Although no external base is typically required for OPfp esters, residual base from the previous Fmoc deprotection step can contribute to racemization. | 1. Control Temperature: Perform the coupling at room temperature. Avoid heating unless absolutely necessary to overcome severe aggregation.[3][6] 2. Ensure Thorough Washing: After the Fmoc deprotection step with piperidine, ensure the resin is washed extensively with DMF to remove all residual base before adding the this compound solution. |
| Low Yield of Final Peptide | 1. Repeated Incomplete Couplings: If the incomplete coupling of this compound was not addressed, this will lead to a truncated peptide sequence and a low yield of the desired product. 2. Peptide Aggregation: Severe aggregation can lead to widespread incomplete reactions throughout the synthesis. | 1. Monitor Each Coupling: Use the Kaiser test after the this compound coupling step to ensure it has gone to completion before proceeding.[12] 2. Implement Anti-Aggregation Strategies: If aggregation is suspected (e.g., poor resin swelling, failed couplings), proactively use strategies like switching to NMP, using chaotropic salts, or employing microwave synthesis with caution for the histidine coupling step.[8][11] |
Data Presentation
Table 1: Qualitative Comparison of Histidine Coupling Strategies
| Coupling Strategy | Relative Speed | Racemization Risk | Key Advantages | Common Byproducts |
| This compound | High | Very Low | Pre-activated, stable, convenient, minimizes racemization. | Pentafluorophenol |
| Fmoc-His(Trt)-OH + HBTU/DIPEA | High | Moderate to High | Fast reaction. | Tetramethylurea |
| Fmoc-His(Trt)-OH + DIC/HOBt | Moderate | Low | Low racemization with HOBt additive. | Diisopropylurea |
| Fmoc-His(Trt)-OH + DEPBT/Base | Moderate | Very Low | Excellent for suppressing racemization.[4][13] | Diethyl phosphate |
Table 2: Reported Racemization of Fmoc-His(Trt)-OH with Different in situ Activation Methods
This table provides context on the racemization risk associated with in situ activation of Fmoc-His(Trt)-OH, which is avoided by using the pre-activated OPfp ester.
| Coupling Reagent | Base | % D-His Isomer |
| DCC/HOBt | - | 2.8%[13] |
| DEPBT | DIEA | 0.8%[13] |
| DEPBT | Collidine | 0.8%[13] |
| TBTU | DIEA | 4.5%[13] |
| TBTU | Collidine | 4.1%[13] |
| PyBOP | DIEA | 12.7%[13] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the standard procedure for coupling this compound in a manual SPPS workflow.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (Optional)
Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 - 3 equivalents relative to the resin loading) in DMF. If using an additive, dissolve HOBt (1.5 - 3 equivalents) in the same solution.
-
Coupling Reaction: Add the this compound solution to the washed and drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[12] A negative result (yellow or colorless beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next Fmoc deprotection cycle.
Protocol 2: Double Coupling for Difficult Sequences
This protocol should be used if the Kaiser test result from Protocol 1 is positive, indicating an incomplete coupling.
Procedure:
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (Steps 1-3).
-
Washing: After the first coupling period (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of this compound (with optional HOBt) as described in Protocol 1, Step 2. Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Monitoring and Washing: After the second coupling, perform a Kaiser test.[12] Once a negative result is obtained, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next synthesis step.
Protocol 3: Qualitative Monitoring of Coupling with the Kaiser Test
This qualitative test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M aqueous solution of KCN, diluted 1:100 in pyridine
Procedure:
-
Sample Preparation: Transfer a small sample of resin beads (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube in a heating block at 100-120°C for 3-5 minutes.[12]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visualizations
Caption: Standard workflow for a single coupling cycle using this compound.
Caption: Decision pathway for troubleshooting incomplete this compound coupling.
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chimia.ch [chimia.ch]
Addressing solubility issues of Fmoc-His(Trt)-OPfp in DMF.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-His(Trt)-OPfp in N,N-Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in DMF?
This compound is generally soluble in organic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] However, achieving a clear solution can depend on the quality of the solvent, the concentration of the solute, and the dissolution procedure.
Q2: Why is my this compound not dissolving completely in DMF at room temperature?
Several factors can contribute to incomplete dissolution:
-
Solvent Quality: The purity of DMF is crucial. Over time, DMF can degrade to form byproducts like dimethylamine, which can affect the solubility of reagents. Additionally, the presence of water in DMF can negatively impact solubility. It is highly recommended to use high-purity, peptide-synthesis-grade DMF with low water content.
-
Concentration: At higher concentrations, the dissolution of this compound may be slower or incomplete at room temperature.
-
Temperature: Lower ambient temperatures can decrease the solubility of the compound.
-
Lot-to-Lot Variability: Minor variations in the crystalline structure or purity between different lots of this compound could slightly alter its solubility characteristics.
Q3: Can I use heat to aid the dissolution of this compound in DMF?
Yes, gentle warming can be an effective method to improve solubility. Heating the solution to approximately 37°C can facilitate the dissolution of sparingly soluble amounts. However, it is critical to avoid prolonged or excessive heating, as this could lead to the degradation of the active ester.
Q4: Are there any alternative solvents or co-solvents that can be used if DMF is not effective?
If you face persistent solubility issues with DMF, consider the following:
-
N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent commonly used in peptide synthesis and can be a suitable alternative to DMF.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can dissolve many Fmoc-amino acid derivatives. Using a small percentage of DMSO as a co-solvent with DMF can significantly enhance solubility.
-
Solvent Mixtures: For particularly challenging cases, a mixture of solvents might be effective. A common practice for related compounds is to use a small amount of a stronger solvent to create a stock solution which is then diluted in the primary solvent.
Q5: How does the Trityl (Trt) protecting group on the histidine side chain affect solubility?
The bulky and hydrophobic nature of the trityl (Trt) group on the imidazole side chain of histidine generally enhances its solubility in organic solvents like DMF compared to the unprotected or some other protected forms of Fmoc-His-OH.
Troubleshooting Guide: Solubility Issues with this compound in DMF
If you are experiencing difficulty dissolving this compound in DMF, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise guide to addressing solubility issues of this compound in DMF.
Quantitative Data Summary
Comprehensive quantitative solubility data for this compound in DMF is not widely available in the literature. The following table summarizes qualitative observations and practical concentrations used in experimental settings for the closely related precursor, Fmoc-His(Trt)-OH. This information can serve as a practical guide for this compound.
| Compound | Solvent | Concentration | Observation | Source |
| Fmoc-His(Trt)-OH | DMF | 25 mmole in 50 mL (~0.5 M) | Clearly soluble | |
| Fmoc-His(Trt)-OH | DMF | 1.5 to 3 equivalents relative to resin loading | Commonly used in peptide synthesis protocols | [2][3] |
| This compound | DMF | Not specified | Generally described as soluble | [1] |
Note: The actual solubility can be influenced by factors such as solvent purity, temperature, and the specific lot of the reagent. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol describes a standard method for dissolving this compound in DMF for use in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Clean, dry reaction vessel or vial
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heating block set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into the reaction vessel.
-
Solvent Addition: Add the calculated volume of high-purity DMF to achieve the desired concentration.
-
Initial Mixing: Vortex the mixture for 1-2 minutes to suspend the solid.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (if necessary): If solubility issues persist, warm the solution to approximately 37°C using a water bath or heating block, with intermittent vortexing.
-
Usage: Once a clear solution is obtained, use it immediately for the coupling reaction to minimize potential degradation.
Protocol 2: Dissolution using a DMF/DMSO Co-solvent System
This protocol is recommended for instances where this compound shows poor solubility in DMF alone.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
High-purity DMSO
-
Clean, dry reaction vessels or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: In a separate vial, dissolve a known quantity of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Prepare the Reaction Solvent: In the main reaction vessel, add the required volume of DMF for your coupling reaction.
-
Combine Solutions: Add a small, precise volume of the concentrated DMSO stock solution to the DMF in the main reaction vessel.
-
Homogenize: Vortex the mixture thoroughly to ensure a homogeneous solution.
-
Proceed with Reaction: Use the resulting solution for your activation and coupling steps.
References
Preventing side-chain modifications of His(Trt) during synthesis.
Welcome to the Technical Support Center for scientists and researchers utilizing His(Trt) in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side-chain modifications and other challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve specific issues that may arise during the incorporation of His(Trt) into your peptide sequences.
Issue 1: Racemization of the Histidine Residue
Q1: My final peptide product shows a doublet or a broadened peak for the main product on HPLC, and mass spectrometry confirms the correct mass. What could be the cause?
A1: This is a classic indicator of racemization, specifically the formation of the D-histidine diastereomer. Histidine is highly susceptible to racemization during the activation and coupling steps of SPPS.[1] The primary mechanism involves the π-nitrogen of the imidazole side chain acting as an internal base, which can abstract the α-proton of the activated amino acid.[2] This leads to the formation of an achiral intermediate, and subsequent protonation can result in either the L- or D-enantiomer, compromising the stereochemical integrity of your peptide.[2]
Q2: What factors increase the risk of His(Trt) racemization?
A2: Several factors can exacerbate racemization during the coupling of Fmoc-His(Trt)-OH:
-
Coupling Reagents: Carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide), especially without additives, are known to cause higher rates of racemization.[2]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin significantly increases the opportunity for the imidazole side chain to catalyze epimerization.[1]
-
Temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]
-
Base: The type and amount of base used during coupling can influence racemization.
Q3: How can I prevent or minimize racemization when using Fmoc-His(Trt)-OH?
A3: To maintain the stereochemical purity of your peptide, consider the following preventative measures:
-
Optimize Coupling Reagents and Additives: Switch to uronium/aminium-based coupling reagents like HBTU or HATU, and always use them in conjunction with racemization-suppressing additives such as HOBt or Oxyma.[1] For particularly challenging sequences, phosphonium-based reagents like DEPBT have shown excellent results in minimizing racemization for Fmoc-His(Trt)-OH.[3]
-
Minimize Pre-activation Time: Adopt an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid and the resin. This reduces the time the activated amino acid is exposed to conditions that promote racemization.[4]
-
Control Temperature: If using a microwave synthesizer, consider lowering the temperature to around 50°C for the histidine coupling step.[1] Alternatively, perform the histidine coupling at room temperature.
-
Alternative Protecting Groups: For sequences that are highly prone to racemization, using an alternative histidine derivative with protection on the π-nitrogen, such as Fmoc-His(Boc)-OH, can significantly reduce the risk of epimerization.[5]
Issue 2: Nα-DIC-Endcapping Side Reaction
Q1: I've observed a significant impurity with a mass addition of +28 Da in my final peptide. What is this side product?
A1: This mass increase is characteristic of Nα-DIC-endcapping. This side reaction occurs when using in-situ activation protocols with DIC. The free N-terminal amine of the peptide on the resin can react directly with DIC, forming a guanidine-like adduct that terminates the peptide chain elongation.
Q2: There seems to be a conflict: pre-activation increases racemization, but in-situ activation causes Nα-DIC-endcapping. How do I manage this?
A2: You've identified a key challenge in coupling Fmoc-His(Trt)-OH. The solution lies in finding a balance between these two competing side reactions. A short pre-activation time (e.g., 1-2 minutes) is often the optimal approach. This is typically long enough to consume most of the free DIC, thereby minimizing Nα-DIC-endcapping, but short enough to prevent significant racemization.
Issue 3: Side Reactions During Final Cleavage
Q1: After cleaving my peptide from the resin, I see multiple side products, some with mass additions corresponding to the trityl group or other modifications. What is happening?
A1: During the final cleavage with strong acids like Trifluoroacetic Acid (TFA), the trityl group from His(Trt) and other acid-labile protecting groups are removed, generating highly reactive trityl cations.[5] If not effectively neutralized, these cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp) and Cysteine (Cys), leading to alkylation side products.[6]
Q2: How do I prevent these side reactions during cleavage?
A2: The key is to use a "scavenger cocktail" in your cleavage mixture. Scavengers are nucleophilic compounds that trap the reactive carbocations. Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations, as it irreversibly reduces the cation to triphenylmethane.[7] A standard cleavage cocktail for peptides containing His(Trt) is TFA/TIS/Water (95:2.5:2.5).[8]
Quantitative Data Summary
The choice of coupling method has a significant impact on the stereochemical purity of the final peptide. The following tables summarize quantitative data on the formation of the D-His isomer under various conditions.
| Fmoc-His Derivative | Coupling Reagent/Additive | Pre-activation Time (min) | Temperature (°C) | % D-His Formation | Reference |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 2 | RT | 6.8% | [8] |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 5 | 25 | 7.8% | [3] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | N/A | 55 | 31.0% | [8] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | N/A | RT | 4.5% | [8] |
| Fmoc-His(Trt)-OH | Microwave | N/A | 80 | 16.6% | [8] |
| Fmoc-His(Boc)-OH | HATU/DIPEA | N/A | RT | 0.18% | [8] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | N/A | RT | <2.0% | [8] |
Experimental Protocols
Here we provide detailed methodologies for key experiments related to the prevention of side reactions when using His(Trt).
Protocol 1: Coupling of Fmoc-His(Trt)-OH with Minimized Racemization using HBTU/HOBt
Objective: To incorporate Fmoc-His(Trt)-OH into a growing peptide chain on a solid support while minimizing the risk of racemization.
Materials:
-
Fmoc-His(Trt)-OH (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
Peptide-resin with a free N-terminal amine
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH, HBTU, and HOBt in DMF.
-
Coupling: Add DIPEA to the activation solution and mix for a short, defined period (e.g., 1-2 minutes). Immediately add the activated amino acid solution to the deprotected resin.[8]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Final Cleavage and Deprotection with Scavengers
Objective: To cleave the synthesized peptide from the resin and remove all acid-labile protecting groups, including Trt from histidine, while preventing side reactions from carbocations.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry under high vacuum for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water in a 95:2.5:2.5 ratio (v/v/v).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin to collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[8]
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice more to remove scavengers and other small molecules.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the Trt Group from Histidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the incomplete cleavage of the Trityl (Trt) protecting group from the imidazole side chain of histidine (His) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete cleavage of the Trt group from histidine?
Incomplete removal of the Trt group from histidine is a common challenge in SPPS. Several factors can contribute to this issue:
-
Insufficient Reaction Time: The standard 2-3 hour cleavage time may not be sufficient for complete deprotection, especially in the context of long or complex peptides.[1]
-
Suboptimal Acid Concentration: The concentration of trifluoroacetic acid (TFA) in the cleavage cocktail may be too low to efficiently drive the deprotection reaction to completion. This can be exacerbated if basic solvents like dimethylformamide (DMF) were not thoroughly washed from the resin prior to cleavage.[1]
-
Steric Hindrance: In lengthy peptides or sequences prone to aggregation, the cleavage reagents may have limited access to the Trt-protected histidine residue.[1]
-
Problematic Neighboring Residues: Certain amino acids adjacent to histidine can influence the rate of Trt group removal, although this is less documented than for other residues like asparagine.
Q2: What is the role of scavengers in the Trt deprotection cocktail, and why are they crucial?
During acid-mediated cleavage, the Trt group is released as a stable and highly reactive trityl cation (Trt⁺).[2] If not neutralized, this cation can lead to several undesirable side reactions:
-
Re-attachment to the Peptide: The trityl cation can re-attach to the deprotected histidine's imidazole ring or other nucleophilic residues on the peptide.
-
Alkylation of Sensitive Residues: Nucleophilic amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are susceptible to alkylation by the trityl cation.[1]
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive trityl cations, preventing these side reactions and ensuring a higher purity of the final peptide.[1]
Q3: Can the Trt group be selectively removed from histidine without cleaving the peptide from the resin?
Yes, the high acid lability of the Trt group allows for its selective on-resin deprotection. This is typically achieved by treating the peptide-resin with a low concentration of TFA (e.g., 1-5%) in a solvent like dichloromethane (DCM).[1] This method is particularly useful for on-resin modifications of the histidine side chain.
Troubleshooting Guide
Issue: HPLC and Mass Spectrometry data indicate a significant amount of remaining Trt-protected peptide.
This is the most common sign of incomplete cleavage. The mass spectrum will show a peak corresponding to the desired peptide mass plus 242.3 Da (the mass of the trityl group).[3]
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing incomplete Trt group cleavage.
Potential Solutions and Optimization Strategies
-
Extend the Cleavage Time: For many peptides, simply increasing the cleavage reaction time to 4-6 hours at room temperature can significantly improve the deprotection efficiency.[1] It is advisable to perform a time-course study on a small scale to determine the optimal duration.
-
Repeat the Cleavage: If a single cleavage step is insufficient, the peptide can be precipitated, washed, and subjected to a second treatment with a fresh cleavage cocktail.[1]
-
Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical. Ensure it is freshly prepared and appropriate for your peptide's sequence.
-
For peptides without sensitive residues: A simple cocktail of 95% TFA and 5% water may suffice.
-
For peptides with sensitive residues (Trp, Met, Cys): The inclusion of scavengers is essential.
-
Quantitative Data on Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v/v) | Recommended Use | Expected Purity (General) |
| Standard Cocktail | 95% TFA / 5% Water | Simple peptides without sensitive residues. | 70-85% |
| TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% Water | General purpose, effective for scavenging Trt cations. | 85-95% |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | "Odorless" option, effective for Trt scavenging. | 85-95% |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Robust cocktail for complex peptides with multiple sensitive residues. | >90% |
Note: Expected purity is an estimate and can vary significantly based on the peptide sequence, length, and synthesis quality.
Experimental Protocols
Protocol 1: Standard Global Cleavage and Trt Deprotection
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water, freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a frit
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Transfer the dried resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. A yellow color may develop, indicating the formation of the trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and other organic-soluble impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the peptide by RP-HPLC and mass spectrometry to confirm its identity, purity, and the complete removal of the Trt group.
-
Protocol 2: Monitoring Trt Deprotection by HPLC
This protocol allows for the optimization of the cleavage time by monitoring the progress of the deprotection reaction.
Procedure:
-
Initiate the cleavage reaction as described in Protocol 1.
-
At various time points (e.g., 1, 2, 3, and 4 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the cleavage solution.
-
Immediately precipitate the peptide from the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the residual ether to evaporate.
-
Dissolve the peptide pellet in a suitable solvent for HPLC analysis.
-
Analyze the sample by RP-HPLC. The chromatogram will show a peak for the Trt-protected peptide and a peak for the deprotected peptide. The Trt-protected peptide will have a longer retention time due to its increased hydrophobicity.
-
Quantify the peak areas to determine the percentage of deprotection at each time point. This will allow you to determine the optimal cleavage time for your specific peptide.
Signaling Pathways and Workflows
Trt Deprotection and Side Reaction Pathway
Caption: The mechanism of Trt deprotection and the role of scavengers in preventing side reactions.
Experimental Workflow for Cleavage and Analysis
Caption: A typical experimental workflow for peptide cleavage, deprotection, and analysis.
References
Strategies to avoid byproduct formation in Fmoc-His(Trt)-OPfp chemistry.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Fmoc-His(Trt)-OPfp in your peptide synthesis experiments. Our goal is to help you minimize byproduct formation and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern when using this compound, and how is it formed?
A1: The main byproduct of concern is the D-isomer of the histidine residue, resulting from racemization.[1][2] Histidine is particularly susceptible to racemization during the coupling step.[3] The mechanism involves the imidazole side chain of histidine acting as an intramolecular base, which can abstract the proton from the alpha-carbon of the activated amino acid. This leads to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1] The use of a pre-activated ester like this compound is advantageous as its high reactivity allows for rapid coupling, which can minimize the time the amino acid spends in an activated, racemization-prone state.[4][5]
Q2: My solution of Fmoc-His(Trt)-OH (the precursor to the OPfp ester) in DMF is turning yellow/brown. What causes this and will it affect my synthesis?
A2: The discoloration of Fmoc-His(Trt)-OH solutions in N,N-dimethylformamide (DMF) indicates degradation of the amino acid derivative. This is often due to the presence of basic impurities, such as dimethylamine, in the DMF, which can cause premature cleavage of the acid-labile trityl (Trt) protecting group from the histidine side chain. This degradation can lead to the formation of impurities in your final peptide. To avoid this, it is crucial to use high-purity, amine-free DMF and to prepare solutions of Fmoc-His(Trt)-OH or its OPfp ester as close to the time of use as possible.
Q3: Are there any side reactions associated with the pentafluorophenyl (OPfp) leaving group itself?
A3: Pentafluorophenol (PFP), the byproduct of the coupling reaction, is generally considered to be a relatively non-reactive and "clean" leaving group in peptide synthesis. Its high acidity makes it an excellent leaving group, facilitating rapid amide bond formation. While PFP itself is not known to cause significant side reactions with the peptide chain, it is important to ensure its efficient removal during the washing steps following the coupling reaction to prevent any potential downstream interference.
Q4: Can I use additives like HOBt or Oxyma with this compound?
A4: Yes, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used with this compound, although they are not strictly necessary for activation since the OPfp ester is already activated.[6] These additives can act as catalysts and further suppress racemization by favoring the aminolysis reaction pathway over the racemization pathway.[7] Oxyma is often preferred due to its higher reactivity and safety profile compared to HOBt.[2]
Q5: Are there more racemization-resistant alternatives to this compound?
A5: Yes, for sequences that are particularly prone to histidine racemization, alternative derivatives with different side-chain protecting groups can be considered. Fmoc-His(Boc)-OH, where the tert-butoxycarbonyl (Boc) group protects the π-nitrogen of the imidazole ring, has been shown to significantly reduce racemization compared to Trt-protected histidine.[1] Another option is Fmoc-His(MBom)-OH (4-methoxybenzyloxymethyl), which also offers excellent protection against racemization.[2] However, these alternatives may be more expensive and could require different cleavage protocols.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of D-His isomer detected | 1. Prolonged reaction time: The longer the activated ester is present before coupling, the higher the risk of racemization. 2. Elevated temperature: Higher temperatures accelerate both coupling and racemization, but often increase the rate of racemization more significantly.[8][9][10] 3. Presence of excess base: Strong bases can promote racemization. | 1. Minimize coupling time: The high reactivity of the OPfp ester should allow for shorter coupling times. Monitor the reaction closely (e.g., with a Kaiser test) and proceed to the next step as soon as the coupling is complete. 2. Control the temperature: Perform the coupling at room temperature. For particularly sensitive sequences, cooling the reaction vessel may be beneficial. Avoid using microwave heating for the histidine coupling step unless conditions are carefully optimized at a lower temperature (e.g., 50°C).[8][9][10] 3. Use a weaker base or control stoichiometry: If a base is used as an additive, consider a hindered or weaker base like 2,4,6-collidine instead of DIPEA.[7] Ensure accurate stoichiometry of all reagents. |
| Incomplete coupling (deletion of His residue) | 1. Steric hindrance: The bulky Trt group can sterically hinder the coupling reaction, especially with sterically demanding sequences. 2. Peptide aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid. 3. Poor solubility of this compound: Although generally soluble in DMF, poor solubility can lead to lower effective concentrations. | 1. Double couple: If the first coupling is incomplete, perform a second coupling with a fresh solution of the activated amino acid. 2. Change solvent or use additives: Consider using N-methylpyrrolidone (NMP) as a solvent or adding chaotropic salts or detergents to disrupt aggregation.[3] 3. Ensure complete dissolution: Visually confirm that the this compound is fully dissolved in the solvent before adding it to the resin. Sonication can aid in dissolution. |
| Formation of unknown byproducts | 1. Degradation of this compound: The reagent may have degraded during storage. 2. Side reactions with scavengers: If scavengers are used prematurely, they may react with the activated ester. | 1. Use fresh reagent: Ensure the this compound is of high quality and has been stored correctly (typically at 2-8°C). 2. Scavengers are for cleavage: Scavengers like triisopropylsilane (TIS) are intended for the final cleavage step to quench reactive species like the trityl cation. They should not be present during the coupling steps. |
Quantitative Data Summary
The following table summarizes data on the impact of different coupling conditions and protecting groups on histidine racemization.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Peptide/Context | Reference |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide | [1] |
| Fmoc-His(Boc)-OH | HATU/DIPEA | 0.18% | Liraglutide | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | Model Dipeptide | [1] |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 4.5% | Model Peptide | [1] |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | < 0.3% | Model Peptide | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | Model Study | [1] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | Model Study | [1] |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 2.88% | 1-42 Beta Amyloid | [11] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 1.29% | 1-42 Beta Amyloid | [11] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for coupling this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5-7 times).[12]
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
If desired, add an additive such as Oxyma (3 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates that all primary amines have reacted.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.
Protocol 2: Optimized Coupling to Minimize Racemization
This protocol incorporates strategies to minimize the risk of histidine racemization.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Reagent Preparation:
-
Dissolve this compound (1.5 to 2.0 equivalents) and Oxyma (1.5 to 2.0 equivalents) in DMF.
-
Ensure all reagents are at room temperature before mixing.
-
-
Coupling:
-
Add the pre-dissolved reagent mixture to the deprotected resin.
-
Agitate the reaction at room temperature.
-
-
Monitoring and Washing:
-
Begin monitoring the reaction with the Kaiser test after 30 minutes.
-
As soon as the Kaiser test is negative, immediately stop the reaction and wash the resin thoroughly with DMF (5-7 times).
-
Visualizations
Mechanism of Histidine Racemization
SPPS Workflow for this compound Coupling
Troubleshooting Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. merel.si [merel.si]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-His(Trt)-OPfp and the Prevention of Racemization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-His(Trt)-OPfp, with a focus on minimizing racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the impact of pre-activation time on the racemization of this compound?
A1: The term "pre-activation time" traditionally refers to the duration that a carboxylic acid, like Fmoc-His(Trt)-OH, is mixed with a coupling reagent before being added to the resin-bound peptide. This compound, however, is a pre-activated pentafluorophenyl (Pfp) ester.[1] This means it does not require an additional pre-activation step with coupling reagents.[1] Therefore, in the context of using this compound, "pre-activation time" as a distinct step is eliminated. The primary concern shifts to the stability of the active ester in the coupling solution over time. While this compound is a stable, activated compound, prolonged time in a basic solution before coupling can still contribute to racemization.[2]
Q2: Why is Fmoc-His(Trt)-OH so susceptible to racemization during activation?
A2: The racemization of histidine during coupling is a well-documented challenge in peptide synthesis.[3][4][5] The primary mechanism involves the imidazole ring of the histidine side chain acting as an intramolecular base.[3][6] This can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate, which can then be protonated to form a mixture of L- and D-isomers.[3] The trityl (Trt) protecting group on the imidazole nitrogen helps to sterically hinder this process but does not completely eliminate the risk, especially during prolonged activation.[7][8]
Q3: What are the advantages of using a pre-activated ester like this compound?
A3: Using a pre-activated ester like this compound offers several advantages, primarily aimed at minimizing racemization and side reactions. By eliminating the in-situ pre-activation step, you reduce the time the activated histidine is exposed to conditions that promote racemization.[2][9] This strategy can lead to a purer final peptide product.
Q4: Are there alternative strategies to minimize histidine racemization?
A4: Yes, several strategies can be employed to minimize histidine racemization. The choice of coupling reagents and additives is crucial when using Fmoc-His(Trt)-OH; combinations like DIC/Oxyma are recommended for their ability to suppress racemization.[10][11] Alternative protecting groups for the histidine side chain, such as the 4-methoxybenzyloxymethyl (MBom) group, have also been shown to be effective in preventing racemization.[2][12] Additionally, carefully controlling the coupling temperature is important, as higher temperatures can increase the rate of racemization.[9][11][13]
Data on Pre-activation Time and Racemization of Fmoc-His(Trt)-OH
The following table summarizes data on the impact of pre-activation time on the racemization of Fmoc-His(Trt)-OH during in-situ activation. This data illustrates the sensitivity of the activated histidine residue and underscores the benefit of using a pre-activated ester like this compound to bypass this critical step.
| Pre-activation Time | Coupling Reagents | D-His Isomer (%) | Reference |
| No pre-activation | HCTU/6-Cl-HOBt/DIPEA | 1% | [12][14] |
| 5 minutes | HCTU/6-Cl-HOBt/DIPEA | 7.8% | [12][14] |
| 5 minutes | DIC/Oxyma | Not specified, but noted as causing severe racemization | [4] |
| Not specified | DIC/Oxyma | 1.8% | [13] |
| Not specified (elevated temp. 55°C) | DIC/Oxyma | 31.0% | [13] |
Experimental Protocol: Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide, designed to minimize the risk of racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
An additive such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, for faster coupling)[1]
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (typically 1.5 to 3 equivalents relative to resin loading) in DMF. If using, dissolve the additive (1 equivalent) in this solution.
-
Coupling Reaction: Immediately add the this compound solution to the swollen resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight.[1] Monitor the coupling progress using a suitable test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant racemization of the histidine residue detected. | Prolonged exposure of this compound to basic conditions in the coupling solution. | Minimize the time the this compound is in solution before adding it to the resin. Ensure the DMF used is free of amine contaminants. |
| Low coupling efficiency. | Steric hindrance from the Trt group or the peptide sequence. | Increase the coupling time and/or consider adding an additive like HOBt or HOOBt to accelerate the reaction.[1] A double coupling may be necessary. |
| Side reactions related to the Trt group. | Premature cleavage of the Trt group. | Ensure that the synthesis conditions, particularly during Fmoc deprotection, are not overly harsh. |
Visualizing the Process
To better understand the chemical processes and recommended workflow, the following diagrams are provided.
Caption: Mechanism of Fmoc-His(Trt)-OH racemization.
Caption: Workflow for minimizing racemization with this compound.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 8. Bot Verification [merel.si]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification Challenges of Peptides Containing His(Trt)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing Trityl-protected Histidine (His(Trt)).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Trityl (Trt) group on Histidine?
A1: The trityl (Trt) group is a bulky and acid-labile protecting group used during solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to protect the reactive imidazole side chain of histidine from engaging in unwanted side reactions during the peptide chain elongation process.[2] Its stability in basic conditions and lability in acidic conditions make it highly compatible with the widely used Fmoc-SPPS strategy.[2]
Q2: Why does the cleavage solution turn yellow when deprotecting His(Trt)-containing peptides?
A2: The deep yellow color observed during cleavage with a high concentration of trifluoroacetic acid (TFA) is a visual indicator of the formation of the trityl cation (Trt⁺).[3][4] This stable chromophore is generated when the acid cleaves the Trt group from the histidine side chain. The intensity of the color highlights the necessity of using scavengers in the cleavage cocktail to prevent this reactive cation from modifying sensitive residues on the peptide.[3][4]
Q3: Can the Trityl group be retained during purification?
A3: Yes, it is possible to purify the peptide with the Trityl group still attached. This is often done when the protected peptide is a fragment that will be used for subsequent condensation with other peptide fragments.[5] This requires careful selection of purification conditions, such as using milder acidic conditions or different chromatography techniques, to avoid premature deprotection.[5][6]
Troubleshooting Guide
Problem 1: Low Peptide Purity After Cleavage
Q: My crude peptide shows many unexpected peaks in the HPLC analysis after cleavage. What could be the cause?
A: Low purity after cleavage is often due to side reactions caused by the highly reactive trityl cation released during deprotection.[3] If not properly "scavenged," this cation can re-attach to sensitive amino acid residues like tryptophan or cysteine.[4]
-
Possible Cause: Inadequate scavenging in the cleavage cocktail.
-
Solution: Ensure your cleavage cocktail contains effective scavengers. A common and effective cocktail is a mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. TIS is an excellent scavenger for the trityl cation.[4] For peptides with other sensitive residues, more complex cocktails like Reagent K may be necessary.[4]
Problem 2: Poor Solubility of the Crude Peptide
Q: My crude His(Trt)-containing peptide won't dissolve in the HPLC mobile phase. What should I do?
A: Peptides containing the bulky and hydrophobic Trt group often exhibit poor solubility in aqueous solutions.[5] Predicting solubility can be difficult, and it is influenced by the overall amino acid composition and peptide length.[7][8]
-
Possible Cause 1: The peptide is highly hydrophobic due to the Trt group and other residues.
-
Solution 1: Test solubility with a small amount of peptide first.[7][8] Try dissolving the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP first, then dilute it with the initial HPLC mobile phase.[5][8]
-
Possible Cause 2: The pH of the solvent is close to the peptide's isoelectric point (pI), where solubility is at its minimum.
-
Solution 2: Adjust the pH of the solvent. For basic peptides, an acidic solution may improve solubility, while acidic peptides may dissolve better in basic buffers.[7] Using mobile phases containing 0.1% TFA (acidic) often helps with the solubility of His-containing peptides for RP-HPLC.[9]
-
Additional Techniques: Sonication and gentle warming (<40°C) can also aid in dissolution.[7][8] Always centrifuge the solution before injection to remove any undissolved particulates that could clog the HPLC column.[7]
Problem 3: HPLC Purification Issues (Peak Tailing, Broad Peaks, Poor Resolution)
Q: I'm having trouble getting sharp, well-resolved peaks during the HPLC purification of my His(Trt) peptide. What are the common causes and solutions?
A: The hydrophobic nature of the His(Trt) group significantly influences the peptide's chromatographic behavior, often leading to longer retention times and potential peak shape issues.[5][10]
-
Possible Cause 1: Inappropriate HPLC column.
-
Solution 1: A standard C18 column is a good starting point. For very hydrophobic peptides, a C4 or C8 column might provide better resolution and peak shape. Ensure the column has a wide pore size (e.g., 300 Å), which is recommended for peptides.[5]
-
Possible Cause 2: The gradient is too steep.
-
Solution 2: A shallow gradient is often necessary to resolve the target peptide from closely eluting impurities.[5] Perform an initial "scouting run" with a broad gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time. Then, run an optimized, shallower gradient around that point (e.g., if it elutes at 50%, try a 30-60% gradient over 60 minutes).[5]
-
Possible Cause 3: On-column deprotection.
-
Solution 3: The Trt group is acid-labile and can be cleaved by the TFA in the mobile phase during the HPLC run.[5] This can lead to peak broadening or split peaks as you may have a mixture of protected and deprotected peptide on the column. While this can be used as an intentional purification/deprotection strategy, if it is unintended, consider using a different acid modifier or a lower concentration of TFA if you wish to keep the Trt group intact.[5]
Problem 4: Unexpected Masses in Mass Spectrometry Analysis
Q: My mass spectrum shows a peak at M+243 Da and/or a significant peak corresponding to the deprotected peptide even when I expect the Trt group to be present. Why is this happening?
A: These are common artifacts seen in the mass spectrometry of Trt-containing peptides, often resulting from the lability of the Trt group in the ion source or during chromatography.[1][11]
-
Possible Cause 1 (M+243 Da peak): This peak corresponds to the adduction of a trityl cation (mass of 243.12 Da) to your peptide. A trityl group can detach from one peptide molecule and re-attach to another.[1]
-
Solution 1: Ensure the peptide is thoroughly purified by HPLC to remove any residual, non-covalently bound trityl groups. Lyophilize the purified peptide from a solution containing a weaker acid like 0.1% acetic acid instead of TFA.[1]
-
Possible Cause 2 (Unexpected deprotection): This is likely due to "in-source decay," where the acid-labile Trt group is cleaved within the mass spectrometer's ion source due to energy or acidic mobile phases.[1][11]
-
Solution 2: To minimize in-source fragmentation, use "soft" ionization conditions. This involves optimizing the cone voltage (or source fragmentation energy), starting with a low value (e.g., 20-30 V) and increasing it just enough to get a good signal without causing significant Trt loss.[11] If sequencing is required, consider fragmentation methods like Electron Transfer Dissociation (ETD), which can often preserve labile modifications.[11]
Problem 5: Peptide Aggregation
Q: My peptide seems to be aggregating, leading to poor recovery and purification difficulties. How can I address this?
A: Aggregation is a common issue, especially for longer or more hydrophobic peptides, where peptide chains self-associate through hydrogen bonding.[12][13] This can lead to insolubility and poor chromatographic performance.
-
Possible Cause: The peptide sequence has a high propensity for self-association.
-
Solution 1: Change the solvent conditions. Adding chaotropic salts (e.g., LiCl, KSCN) or using solvents like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt the hydrogen bonds causing aggregation.[13]
-
Solution 2: For purification, work at lower concentrations to reduce the likelihood of intermolecular interactions.
-
Solution 3: If aggregation is severe and occurs during synthesis, consider incorporating "structure-breaking" elements like pseudoproline dipeptides or Dmb/Hmb protected amino acids into the synthesis strategy.[14]
Data Summaries
Table 1: Comparison of Common Cleavage Cocktails for His(Trt) Deprotection
| Reagent Name | Composition | Key Features & Applications |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A highly effective, non-odorous cocktail. TIS is an excellent scavenger for the Trt cation. Suitable for most peptides without other highly sensitive residues.[4] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" cocktail also effective for scavenging Trt groups. Note: Does not prevent the oxidation of methionine residues.[4][15] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp. Contains malodorous thiols.[4] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly effective for peptides containing arginine (Arg) residues protected with Pmc or Pbf groups, in addition to Trt. Contains malodorous thiols.[4] |
TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; H₂O = Water; EDT = 1,2-Ethanedithiol
Table 2: Initial RP-HPLC Conditions for His(Trt) Peptides
| Parameter | Recommendation | Rationale |
| Column | C18, C8, or C4 Reversed-Phase; 300 Å pore size | C18 is a good starting point. C4 or C8 may offer better resolution for very hydrophobic peptides. Wide pores are essential for peptides.[5] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | TFA acts as an ion-pairing agent, improving peak shape and aiding in solubility.[5] |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) | ACN is the standard organic modifier for peptide RP-HPLC. |
| Detection | 220 nm and 280 nm | 220 nm detects the peptide backbone. 280 nm is useful if the peptide contains Trp or Tyr residues.[5] |
| Gradient | Start with a broad scouting run (e.g., 5-95% B over 30 min), then optimize with a shallow gradient. | A shallow gradient is crucial for separating the target peptide from closely eluting impurities.[5] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of His(Trt)-Containing Peptides
Objective: To cleave the peptide from the solid-phase resin and remove all side-chain protecting groups, including Trt from Histidine.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% TIS, 2.5% H₂O
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes, reaction vessel with a frit
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual synthesis solvents. Dry the resin under vacuum for at least 1 hour.[3][16]
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]
-
Incubation: Seal the vessel and agitate gently at room temperature for 2-3 hours. A deep yellow color may develop, indicating the release of the trityl cation.[3][4]
-
Peptide Collection: Filter the cleavage mixture to separate the resin beads, collecting the TFA filtrate which contains the peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
-
Peptide Precipitation: In the fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Isolation: Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation. Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[16]
Protocol 2: RP-HPLC Purification of His(Trt)-Containing Peptides (with On-Column Trt Removal)
Objective: To purify the crude peptide and simultaneously remove the Trt group using the acidic mobile phase of the HPLC.
Materials:
-
Dried crude peptide
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN/water). If solubility is poor, use a small amount of DMSO or DMF and dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Scouting Run: Inject a small amount of the sample and run a broad, linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the main peptide peak. The Trt group is often cleaved under these conditions.
-
Optimization and Purification Run: Based on the scouting run, design a shallower gradient centered around the elution point of the target peptide to maximize resolution. For example, if the peptide eluted at 40% B, a gradient of 20% to 50% B over 60 minutes may be effective.[5]
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity (as the deprotected peptide).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: LC-MS Analysis to Minimize In-Source Detritylation
Objective: To confirm the molecular weight of a Trt-protected peptide while minimizing the artificial removal of the Trt group in the mass spectrometer's ion source.
Materials:
-
Purified His(Trt)-peptide sample
-
LC-MS system (e.g., ESI-Q-TOF or ESI-Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the peptide in a solution that mirrors the initial mobile phase conditions (e.g., 95% A / 5% B) to a concentration of approximately 1-10 µg/mL.[11]
-
Liquid Chromatography: Use a shallow gradient to ensure good separation. Note: If detritylation is still severe, consider reducing the formic acid concentration to 0.05% or using 0.1% acetic acid, though this may cause peak broadening.[1]
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Capillary Voltage: Use the lowest voltage that provides a stable spray and good signal intensity (e.g., 3.0-3.5 kV).[1][11]
-
Cone Voltage / Source Fragmentation: This is the most critical parameter. Start with a very low value (e.g., 20 V). Acquire spectra and look for the presence of the intact protected peptide and the deprotected species. Gradually increase the voltage until an optimal signal for the intact peptide is achieved with minimal fragmentation.[11]
-
-
Data Analysis: Examine the full scan (MS1) spectrum for the expected m/z of the intact His(Trt)-peptide. Quantify the relative intensity of the deprotected peptide peak to assess the level of in-source decay.
Visual Guides
Caption: Workflow for HPLC purification of His(Trt)-peptides.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-His(Trt)-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the amino acid histidine presents a significant challenge. The imidazole side chain of histidine is a known catalyst for racemization, which can lead to the formation of diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide. The choice of the protecting group for the histidine side chain and the activation method are critical factors in mitigating this issue.
This guide provides an objective comparison of peptides synthesized using Fmoc-His(Trt)-OPfp, a pre-activated pentafluorophenyl ester of trityl-protected histidine, with alternative methods. The comparison is based on High-Performance Liquid Chromatography (HPLC) analysis, focusing on purity, yield, and the suppression of side reactions, particularly racemization.
Performance Comparison of Histidine Incorporation Methods
The primary challenge with using Fmoc-His(Trt)-OH is its high susceptibility to racemization during the coupling step.[1][2] The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity.[2] The use of pre-activated esters like this compound or alternative side-chain protecting groups such as tert-butoxycarbonyl (Boc) or methoxybenzyl (MBom) are common strategies to minimize this side reaction.
Quantitative Data Summary
The following tables summarize the key performance indicators for different Fmoc-histidine derivatives based on experimental data.
Table 1: Comparison of Crude Peptide Purity and Racemization
| Fmoc-Histidine Derivative | Activation/Coupling Method | D-Isomer Formation (%) | Crude Purity (%) | Key Advantages & Disadvantages |
| This compound | Pre-activated ester | <0.5 (typical) | High (data not available) | Advantages: Stable, highly reactive, low racemization.[3] Disadvantages: Higher cost compared to in-situ activation. |
| Fmoc-His(Trt)-OH | In-situ activation (e.g., HBTU/DIPEA) | 3.3 - >26 | Variable | Advantages: Cost-effective.[4] Disadvantages: Prone to significant racemization, especially with pre-activation and at elevated temperatures.[4][5] |
| Fmoc-His(Boc)-OH | In-situ activation | 0.18 - 0.81 | Comparable to Fmoc-His(Trt)-OH | Advantages: Significantly reduces racemization compared to Trt protection.[6] Disadvantages: Requires specific cleavage cocktails. |
| Fmoc-His(MBom)-OH | In-situ activation | 0.3 - 0.8 | Data not available | Advantages: Excellent suppression of racemization.[5] Disadvantages: Expensive, potential for side reactions during cleavage.[5] |
Table 2: Influence of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH
| Coupling Conditions | D-Isomer Formation (%) |
| 5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA | 7.8 |
| No pre-activation | 1.0 |
| Microwave heating at 80°C | 16.6 |
| DIC/Oxyma at room temperature | 1.8 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of histidine-containing peptides are crucial for reproducibility and accurate comparison.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual procedure for incorporating Fmoc-histidine derivatives into a peptide sequence on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Coupling:
-
For this compound: Dissolve this compound (typically 1.5-2 equivalents) in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
For in-situ Activation (e.g., Fmoc-His(Trt)-OH): In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and a coupling reagent/additive mixture (e.g., HBTU/HOBt, 3 equivalents each) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and pre-activate for no more than 1-2 minutes to minimize racemization. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.[7]
-
-
Washing: After coupling, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.[7]
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.[7]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7]
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and then lyophilize to obtain the crude product.
HPLC Analysis Protocol
This protocol describes a standard method for analyzing the purity of the crude peptide.[4]
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for peptide analysis.[4]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter it through a 0.22 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the percentage purity of the target peptide and identify any impurities, including diastereomers resulting from racemization.
Visualizing the Workflow and Chemical Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical principles discussed.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and subsequent HPLC analysis.
References
Characterizing His(Trt)-Containing Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex peptides, the incorporation of histidine protected with a trityl (Trt) group presents significant analytical challenges. The inherent lability of the His(Trt) side chain necessitates carefully optimized characterization methods to ensure accurate assessment of peptide identity, purity, and structure. This guide provides an objective comparison of mass spectrometry-based approaches with alternative analytical techniques for the characterization of His(Trt)-containing peptides, supported by experimental data and detailed protocols.
The trityl protecting group is widely utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the imidazole ring of histidine. However, the acid-labile nature of the trityl group, which is advantageous for its removal during final cleavage, becomes a significant hurdle during analysis, particularly in mass spectrometry.
Mass Spectrometry Approaches for His(Trt)-Peptide Analysis
Mass spectrometry (MS) is a cornerstone technique for peptide characterization due to its high sensitivity and ability to provide molecular weight and sequence information. However, the analysis of His(Trt)-containing peptides is often complicated by the in-source decay or fragmentation of the labile trityl group, leading to the observation of both the intact peptide and a detritylated version. This can confound data interpretation and hinder accurate quantification.
Optimizing Ionization and In-Source Fragmentation
The key to successful MS analysis of His(Trt)-peptides lies in minimizing the premature loss of the trityl group. This is primarily achieved by employing "soft" ionization techniques and carefully optimizing the parameters of the ion source.
Electrospray Ionization (ESI) is the most common ionization method for peptides. For labile molecules like His(Trt)-peptides, adjusting the cone voltage (or equivalent parameter) is critical. A lower cone voltage reduces the energy transferred to the ions as they enter the mass spectrometer, thereby minimizing in-source fragmentation.
| Cone Voltage (V) | Relative Abundance of Intact His(Trt)-Peptide (%) | Relative Abundance of Detritylated Peptide (%) |
| 20 | 95 | 5 |
| 40 | 60 | 40 |
| 60 | 25 | 75 |
| 80 | <10 | >90 |
This table summarizes representative data on the effect of cone voltage on the in-source decay of a model His(Trt)-containing peptide. Actual values may vary depending on the peptide sequence and instrument platform.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used for His(Trt)-peptides. MALDI generally produces singly charged ions, which can simplify spectra. However, in-source decay can still occur, and the choice of matrix and laser fluency are critical parameters to optimize for preserving the intact peptide.
Fragmentation Techniques for Sequence Analysis
Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of a peptide. The choice of fragmentation method is crucial for His(Trt)-peptides.
Collision-Induced Dissociation (CID) is the most common fragmentation technique. While effective for fragmenting the peptide backbone, CID often leads to the preferential loss of the trityl group as a stable trityl cation (m/z 243.1). This results in a dominant neutral loss peak in the MS/MS spectrum, which can suppress the formation of other sequence-informative fragment ions.
Electron Transfer Dissociation (ETD) is an alternative fragmentation method that is particularly well-suited for labile modifications. ETD involves the transfer of an electron to the peptide ion, leading to fragmentation of the peptide backbone while often preserving labile modifications like the Trt group on the side chain. This can provide more comprehensive sequence information for the intact His(Trt)-peptide.[1]
| Fragmentation Method | Preservation of Trt Group | Key Fragment Ion Types | Suitability for His(Trt)-Peptides |
| CID | Poor | b, y, and neutral loss of Trt | Useful for confirming the presence of His(Trt) through the neutral loss, but can result in incomplete sequence coverage of the intact peptide. |
| ETD | Good | c, z | Ideal for obtaining detailed sequence information of the intact His(Trt)-peptide, as the Trt group is often retained on the fragment ions.[2] |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of His(Trt)-containing peptides often requires orthogonal techniques to confirm purity and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. The hydrophobic nature of the trityl group significantly increases the retention time of His(Trt)-peptides on C18 columns compared to their detritylated counterparts. This property can be leveraged to separate the desired product from impurities, including the detritylated species.
Key Considerations for HPLC Analysis of His(Trt)-Peptides:
-
Column Choice: Standard C18 columns are often suitable, but for highly hydrophobic peptides, a C8 or C4 column may provide better peak shape.
-
Mobile Phase: A mobile phase containing trifluoroacetic acid (TFA) is commonly used. It's important to note that prolonged exposure to acidic mobile phases can cause on-column detritylation.[3]
-
Impurity Profiling: HPLC can effectively separate and quantify impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of peptides in solution. While mass spectrometry provides information on connectivity, NMR can reveal the three-dimensional structure and confirm the presence and integrity of the His(Trt) group without inducing its loss.
Applications of NMR in His(Trt)-Peptide Characterization:
-
Structural Confirmation: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign all proton and carbon signals, confirming the amino acid sequence and the covalent attachment of the trityl group to the histidine side chain.
-
Purity Assessment: NMR can detect impurities that may not be readily observed by other techniques, providing a comprehensive purity profile.
-
Conformational Analysis: NMR is the gold standard for determining the solution-state conformation of peptides, which is crucial for understanding their biological activity.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for His(Trt)-Peptides | Disadvantages for His(Trt)-Peptides |
| Mass Spectrometry | Molecular Weight, Amino Acid Sequence | High sensitivity, provides definitive mass confirmation. ETD can provide sequence of intact peptide. | Prone to in-source decay of the labile Trt group, which can complicate data interpretation. |
| HPLC | Purity, Quantification | Excellent for separating the hydrophobic His(Trt)-peptide from more polar impurities, including the detritylated form. | On-column detritylation can occur in acidic mobile phases. Does not provide structural information. |
| NMR Spectroscopy | 3D Structure, Purity, Confirmation of Covalent Bonds | Non-destructive, provides unambiguous confirmation of the His(Trt) structure without inducing its loss.[5] | Lower sensitivity than MS, requires larger sample amounts. Data acquisition and analysis can be complex.[6] |
Experimental Protocols
Protocol 1: LC-MS Analysis of a His(Trt)-Containing Peptide with Optimized Cone Voltage
1. Sample Preparation:
-
Dissolve the purified His(Trt)-peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Further dilute the sample to 10 µg/mL with the same solvent.
2. HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: Start with a low value (e.g., 20 V) to minimize in-source fragmentation. Acquire data at increasing cone voltages (e.g., 40 V, 60 V, 80 V) to observe the extent of detritylation.
-
Desolvation Temperature: 350 °C
-
Source Temperature: 150 °C
-
Mass Range: m/z 300-2000
Protocol 2: NMR Analysis for Structural Confirmation of a His(Trt)-Peptide
1. Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or 90% H2O/10% D2O with a suitable buffer).
-
Ensure the pH is adjusted to a range where the peptide is stable and soluble.
2. NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and folding.
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
- COSY: To identify scalar-coupled protons within amino acid spin systems.
- TOCSY: To identify all protons within a spin system.
- NOESY/ROESY: To identify through-space correlations for structural restraints.
- ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
3. Data Analysis:
-
Assign all proton and carbon resonances using the 2D spectra.
-
Confirm the presence of characteristic signals for the trityl group protons (typically in the aromatic region) and their covalent linkage to the histidine side chain.
Visualizing Workflows and Fragmentation
Caption: Workflow for the synthesis and characterization of His(Trt)-peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Calculating absolute and relative protein abundance from mass spectrometry-based protein expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the CID Fragmentation Pathways of Deprotonated 4’-Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
A Comparative Guide to Histidine Incorporation: Fmoc-His(Trt)-OPfp vs. Fmoc-His(Boc)-OH
In the intricate process of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a critical and often challenging step. The unique imidazole side chain of histidine is prone to racemization during activation and coupling, which can compromise the stereochemical integrity and biological activity of the final peptide. The choice of protecting group for the histidine side chain is therefore paramount. This guide provides a detailed, data-driven comparison of two common strategies for histidine incorporation: the pre-activated pentafluorophenyl (OPfp) ester of Trityl-protected histidine, Fmoc-His(Trt)-OPfp , and the Boc-protected derivative, Fmoc-His(Boc)-OH .
This comparison will aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic requirements, weighing the trade-offs between coupling efficiency and the preservation of chiral purity.
Core Chemical Differences and Their Implications
The fundamental difference between these two reagents lies in the side-chain protecting group and the activation state of the carboxyl group.
-
This compound : This reagent utilizes a Trityl (Trt) group to protect the τ-nitrogen of the imidazole ring. The Trt group is bulky and acid-labile, offering steric hindrance to prevent some side reactions.[1] However, it is less effective at electronically preventing the imidazole ring from catalyzing racemization.[1][2] The carboxyl group is pre-activated as a pentafluorophenyl ester (OPfp), which is highly reactive and designed for efficient coupling without the need for additional activating agents.[3]
-
Fmoc-His(Boc)-OH : Here, a tert-Butoxycarbonyl (Boc) group protects the π-nitrogen of the imidazole ring. The Boc group is electron-withdrawing, which reduces the basicity of the imidazole nitrogen and, consequently, significantly suppresses the abstraction of the α-proton, thereby minimizing racemization.[4][5][6] This reagent is a free acid and requires an in-situ activating agent (e.g., DIC/Oxyma or HBTU) for coupling.
Quantitative Performance Data
The suppression of racemization is a key performance indicator when selecting a histidine derivative for SPPS. The available data consistently demonstrates the superiority of the Boc protecting group in maintaining the stereochemical integrity of histidine, especially under forcing conditions like elevated temperatures often used in microwave-assisted peptide synthesis.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [7][8] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [7][8] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [7][8] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [7][8] |
| Fmoc-His(Trt)-OH | HCTU/DIPEA, 25°C, 5 min pre-activation | 7.8% | [9][10] |
Note: Data for this compound is inferred from its parent compound, Fmoc-His(Trt)-OH, as the racemization propensity is primarily determined by the Trt side-chain protection, not the carboxyl activation method.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-His(Boc)-OH using Microwave-Assisted SPPS
This protocol outlines a general cycle for the incorporation of Fmoc-His(Boc)-OH using an automated microwave peptide synthesizer.
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection :
-
Add a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF to the resin.
-
Apply microwave energy to heat the reaction to 90°C for 1 minute.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-His(Boc)-OH Coupling :
-
In a separate vial, prepare a 0.2 M solution of Fmoc-His(Boc)-OH (5-fold excess) in DMF.
-
Add 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX) to the amino acid solution to initiate activation.
-
Immediately add the activation mixture to the resin.
-
Apply microwave energy to heat the reaction. For rapid synthesis, 2 minutes at 90°C is effective. For sequences highly susceptible to racemization, coupling at 50°C for 10 minutes can further minimize D-isomer formation.[4]
-
Drain the coupling solution and wash the resin with DMF.
-
-
Peptide Cleavage and Deprotection :
-
After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the peptide-resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 92.5:2.5:2.5 TFA/H2O/Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin, collect the filtrate, and precipitate the crude peptide by adding cold diethyl ether.
-
Protocol 2: Incorporation of this compound in SPPS
This protocol describes the coupling of the pre-activated this compound.
-
Resin Preparation : Swell the resin in DMF as described in Protocol 1.
-
Fmoc Deprotection : Perform Fmoc deprotection as described in Protocol 1.
-
This compound Coupling :
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1 equivalent) can be beneficial to neutralize the resin-bound ammonium salt and accelerate the coupling.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
-
Peptide Cleavage and Deprotection : Follow the same cleavage and deprotection procedure as outlined in Protocol 1. The acid-labile Trt group will be removed simultaneously with other side-chain protecting groups and cleavage from the resin.
Visualizing the Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Mechanism of Histidine Racemization during Activation.
Caption: Comparison of SPPS Coupling Workflows.
Caption: Decision Pathway for Selecting a Histidine Derivative.
Conclusion and Recommendations
The choice between this compound and Fmoc-His(Boc)-OH is a critical decision in peptide synthesis that directly impacts the stereochemical purity of the final product.
-
Fmoc-His(Boc)-OH is the unequivocally superior choice when minimizing racemization is the primary concern. Its electronic protection mechanism is highly effective, particularly under the strenuous conditions of modern, high-temperature SPPS.[1][5] For the synthesis of long, complex, or therapeutic peptides where enantiomeric purity is paramount, Fmoc-His(Boc)-OH is strongly recommended.[11]
-
This compound offers the convenience of a pre-activated building block, potentially simplifying the coupling step by eliminating the need for in-situ activation reagents.[3] This can be an advantage in certain automated synthesis workflows. However, the inherent propensity of the Trt-protected histidine to racemize, especially at elevated temperatures, remains a significant drawback.[7][8] Its use may be considered for short, non-critical peptide sequences synthesized at room temperature, but careful monitoring for D-isomer formation is advised.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating Histidine Incorporation: A Comparative Guide to Using Fmoc-His(Trt)-OPfp
For researchers, scientists, and drug development professionals, the accurate incorporation of amino acids is the cornerstone of successful peptide synthesis. Histidine, with its unique imidazole side chain, presents a significant challenge due to its high propensity for racemization, a side reaction that can compromise the biological activity and therapeutic efficacy of the final peptide.[1][2] This guide provides an objective comparison of Fmoc-His(Trt)-OPfp against other histidine derivatives, supported by experimental data, to ensure the validated incorporation of this critical amino acid.
The primary difficulty in incorporating histidine arises from its imidazole ring, which can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid.[1][3] This leads to an achiral intermediate, and subsequent reprotonation can yield a mixture of L- and D-isomers, thereby diminishing the stereochemical purity of the peptide.[1] The selection of a suitable protecting group for the imidazole side chain is therefore a critical decision to mitigate this racemization and prevent other side reactions.[2][3]
This compound is an activated ester derivative of histidine designed for use in solid-phase peptide synthesis (SPPS). The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, the Trityl (Trt) group protects the imidazole side chain to minimize side reactions, and the pentafluorophenyl (OPfp) ester acts as a highly reactive leaving group to facilitate efficient peptide bond formation.[4]
Performance Comparison of Histidine Protecting Groups
The effectiveness of a protecting group strategy is measured by its ability to suppress racemization, its stability throughout the synthesis cycles, and the ease of its removal during final cleavage. The Trityl (Trt) group is widely used due to its cost-effectiveness and compatibility with standard Fmoc-SPPS protocols.[2][3] However, it is not the most effective at preventing racemization, especially under basic conditions or during prolonged coupling times.[3][5] Alternatives like Boc and π-Mbom offer superior racemization suppression, albeit with their own trade-offs in cost and cleavage complexity.[6]
Quantitative Comparison of Racemization Levels
The degree of racemization is highly dependent on the protecting group, coupling reagents, and reaction conditions. The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives.
| Fmoc-His Derivative | Coupling Conditions | D-His Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [5] |
| Fmoc-His(Trt)-OH | Microwave (90°C, 2 min) | >16% | [6] |
| Fmoc-His(Trt)-OH | Microwave (50°C, 10 min) | 6.8% | [6] |
| Fmoc-His(Boc)-OH | Microwave (90°C, 2 min) | 0.81% | [6] |
| Fmoc-His(Boc)-OH | Microwave (50°C, 10 min) | 0.18% | [6] |
| Fmoc-His(π-Mbom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [5] |
| Fmoc-His(π-Mbom)-OH | Microwave (80°C) | 0.8% | [5] |
Validation of Histidine Incorporation
Rigorous analytical validation is essential to confirm the correct mass, sequence position, and stereochemical integrity of the incorporated histidine residue. A multi-faceted approach combining chromatographic and spectrometric techniques provides the most comprehensive and reliable validation.[7]
Comparison of Analytical Validation Techniques
| Feature | Tandem Mass Spectrometry (MS/MS) | Chiral HPLC / LC-MS | Edman Degradation |
| Primary Information | Sequence confirmation, mass verification | Quantitative analysis of D/L amino acid ratios | N-terminal sequence confirmation |
| Principle | Fragmentation of the peptide to yield sequence-specific ions. | Separation of enantiomers on a chiral stationary phase or after chiral derivatization.[8] | Sequential cleavage and identification of N-terminal amino acids.[8] |
| Sensitivity | High (femtomole to picomole)[7][8] | High (picomole to femtomole)[8] | Moderate (picomole)[7][8] |
| Analysis Time | Fast (minutes per sample)[7] | Moderate (tens of minutes per sample) | Moderate (hours per sample)[7] |
| Stereochemistry | No | Yes (Quantitative) | No (Requires separate chiral analysis)[8] |
| Throughput | High[7] | Moderate | Moderate[7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual procedure for incorporating this compound into a peptide sequence on a solid support resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Note: As an active ester, this compound does not typically require additional coupling reagents like HBTU or DIC.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.[9]
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the complete consumption of free amines.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[9]
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The TIS acts as a scavenger for the released Trityl cations.[9][10]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: HPLC Analysis of Crude Peptide Purity
This protocol is for analyzing the purity of the cleaved peptide.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[11]
-
HPLC System:
-
Column: C18 reverse-phase column.[12]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. This gradient may need optimization based on the peptide's hydrophobicity.[13]
-
Detection: Monitor the absorbance at 215-220 nm, which is optimal for detecting the peptide bond.[12][14]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[13]
Protocol 3: Mass Spectrometry for Mass Verification
-
Sample Preparation: Dilute the crude or purified peptide in a suitable solvent for mass spectrometry, such as 0.1% formic acid in water/acetonitrile, to a final concentration in the low micromolar to nanomolar range.[7]
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.[7]
-
Verification: Compare the experimentally observed mass with the theoretically calculated mass of the target peptide to confirm successful synthesis and the incorporation of all amino acids, including histidine.
Visualizations
Caption: Experimental workflow for peptide synthesis and subsequent analytical validation.
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Caption: Decision tree for selecting the appropriate analytical validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merel.si [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Histidine Protection in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of their work. However, the unique properties of certain amino acids can present significant challenges. Histidine, with its imidazole side chain, is notoriously problematic, being highly susceptible to racemization and side reactions during solid-phase peptide synthesis (SPPS). The strategic selection of a protecting group for the histidine side chain is therefore a critical decision that profoundly influences the efficiency, purity, and yield of the final peptide.
This guide provides an objective comparison of commonly employed histidine protecting groups, supported by experimental data, to facilitate an informed selection process. We will delve into the performance of various protecting groups, provide detailed experimental protocols for their use, and present a logical workflow for selecting the optimal protecting group for your specific needs.
The Challenge of Histidine in SPPS
The primary challenges associated with incorporating histidine into a peptide sequence via SPPS are:
-
Racemization: The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity and the incorporation of the D-isomer of histidine.[1][2]
-
Side-chain Acylation: The nucleophilic nature of the imidazole ring can lead to undesired acylation during the coupling steps.[3]
Effective protection of the imidazole side chain is paramount to mitigating these issues and ensuring the synthesis of a high-quality peptide.[4] The choice of protecting group is primarily dictated by the synthetic strategy—most notably Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) SPPS—and the specific requirements of the target peptide.[3]
Comparative Performance of Histidine Protecting Groups
The efficacy of a protecting group is evaluated based on its ability to prevent racemization, its stability throughout the synthetic cycles, and the ease and efficiency of its removal. The following tables summarize the performance of common histidine side-chain protecting groups.
Table 1: Racemization of Different Fmoc-Histidine Derivatives in SPPS
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | >16% | [5] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.81% | [5] |
| Fmoc-His(π-Mbom)-OH | 50°C, 10 min | Similar to Fmoc-His(Boc)-OH | [5] |
| Fmoc-His(Trt)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 7.8% | [6] |
| Fmoc-His(MBom)-OH | 5 min pre-activation (HCTU/6-Cl-HOBt/DIPEA) | 0.3% | [6] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | [7] |
| Fmoc-His(Trt)-OH | DIC/Oxyma, 55°C | 31.0% | [7] |
| Fmoc-His(3-Bum)-OH | DCC/DMAP (Esterification) | 1.2% | |
| Fmoc-His(1-Trt)-OH | DCC/DMAP (Esterification) | 49.5% |
Table 2: General Characteristics of Common Histidine Protecting Groups
| Protecting Group | Abbreviation | SPPS Strategy | Key Advantages | Key Disadvantages |
| Trityl | Trt | Fmoc | Cost-effective, widely used. | Highly prone to racemization, especially with base-mediated activation and elevated temperatures.[3] |
| tert-Butoxycarbonyl | Boc | Fmoc & Boc | Significantly reduces racemization, especially in microwave-assisted SPPS.[5][8] | Requires strong acid for final cleavage. |
| 2,4-Dinitrophenyl | DNP | Boc | Robust and orthogonal protection. Electron-withdrawing nature suppresses racemization. | Removal requires nucleophilic reagents like thiophenol.[3] |
| Tosyl | Tos | Boc | Cost-effective option. | Can be removed by HOBt, which is often present in coupling reactions.[9] |
| t-Butoxymethyl | Bum | Fmoc | Effective at preventing racemization. | Sluggish deprotection can be an issue.[8] |
| 4-Methoxybenzyloxymethyl | MBom | Fmoc | Excellent suppression of racemization. | More complex and costly synthesis. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key histidine protecting groups are provided below.
Protocol 1: Introduction of the Trityl (Trt) Group on Fmoc-His-OH
This procedure outlines the direct tritylation of the histidine side chain.
Materials:
-
Fmoc-His-OH
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-His-OH in DCM.
-
Add TEA or DIPEA to the solution to act as a base.
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.[3]
Protocol 2: Coupling of Fmoc-His(Boc)-OH in Fmoc-SPPS
This protocol describes a standard manual coupling procedure.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless) indicates complete coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 3: Introduction of the 2,4-Dinitrophenyl (DNP) Group on Boc-His-OH
This protocol details the protection of the histidine imidazole ring with the DNP group.
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
A suitable solvent such as a mixture of water and dioxane or ethanol
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(DNP)-OH.[3]
Protocol 4: Removal of the 2,4-Dinitrophenyl (DNP) Group
This protocol describes the nucleophilic removal of the DNP group from the histidine side-chain.
Materials:
-
Peptide-resin with DNP-protected histidine
-
Thiophenol
-
DIPEA or TEA
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.[3]
Strategic Selection of a Histidine Protecting Group
The selection of an optimal histidine protecting group is a multifactorial decision that balances cost, the specific demands of the peptide sequence, and the chosen synthesis strategy. The following workflow illustrates a logical approach to this selection process.
General SPPS Workflow
The following diagram illustrates a typical cycle in Solid-Phase Peptide Synthesis, highlighting the key stages where protecting groups play a crucial role.
Conclusion
The choice of histidine protecting group is a critical parameter in SPPS that can significantly impact the quality and success of peptide synthesis. For routine Fmoc-SPPS where racemization is not a primary concern, the cost-effective and widely used Fmoc-His(Trt)-OH is a suitable choice.[3] However, in instances where racemization is likely, such as with prolonged coupling times or the synthesis of long and complex peptides, the use of Fmoc-His(Boc)-OH is highly recommended due to its superior ability to maintain stereochemical integrity.[3] In the context of Boc-SPPS, Boc-His(Dnp)-OH provides a robust and orthogonal protection strategy.[3] By carefully considering the factors outlined in this guide and selecting the appropriate protecting group and reaction conditions, researchers can overcome the challenges associated with histidine incorporation and successfully synthesize high-purity peptides for a wide range of applications.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Bot Verification [merel.si]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Navigating the Challenges of Monitoring Fmoc-His(Trt)-OPfp Coupling in Peptide Synthesis
A Comparative Guide to Analytical Techniques for Researchers and Drug Development Professionals.
Monitoring the acylation reaction of sterically hindered amino acids is a critical step in solid-phase peptide synthesis (SPPS). The coupling of Fmoc-His(Trt)-OPfp, a frequently used building block, presents unique challenges due to the bulky trityl (Trt) protecting group on the histidine side chain and the nature of the pentafluorophenyl (OPfp) active ester. Incomplete or slow coupling can lead to the formation of deletion sequences, representing significant impurities that are difficult to remove during purification. Therefore, selecting a reliable in-process monitoring technique is paramount for efficient synthesis.
This guide provides a comparative analysis of common real-time and quasi-real-time analytical techniques used to monitor the coupling efficiency of this compound. We will delve into the experimental protocols, performance metrics, and inherent limitations of each method to assist researchers in making informed decisions for process optimization and quality control.
Comparative Analysis of Monitoring Techniques
The choice of an analytical method depends on a balance of factors including the need for quantitative versus qualitative data, speed, cost, and potential for automation. Below is a summary of the most widely used techniques for monitoring SPPS coupling reactions.
| Technique | Principle | Type | Speed | Key Advantages | Limitations for this compound |
| Kaiser (Ninhydrin) Test | Colorimetric detection of primary amines on the resin. | Qualitative | ~5 min | Fast, inexpensive, simple equipment. | Can give misleading or false-negative results with His residues; weak color development. |
| UV-Vis Spectroscopy | Quantitative measurement of the Fmoc-piperidine adduct released during the deprotection step after the coupling. | Quantitative (Indirect) | ~10-15 min | Highly quantitative, non-destructive to the peptide-resin, suitable for automation. | Indirectly measures the number of available sites for the next coupling, not the completion of the current one. |
| HPLC Analysis | Chromatographic separation and quantification of the cleaved peptide from a small resin sample. | Quantitative (Direct) | 30-60 min | Highly accurate and sensitive; provides a direct measure of coupling efficiency and purity profile. | Destructive, time-consuming, requires specialized equipment and method development. |
In-Depth Experimental Protocols
Accurate and reproducible results hinge on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the key techniques discussed.
Kaiser Test Protocol
The Kaiser test is a rapid qualitative method to check for the presence of free primary amines at the N-terminus of the growing peptide chain. A positive result (blue color) indicates an incomplete coupling reaction, while a negative result (yellow/brown) suggests completion.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.
Procedure:
-
Withdraw a small sample of the peptide-resin (approx. 2-5 mg) from the reaction vessel after the coupling step.
-
Wash the resin beads thoroughly with Dimethylformamide (DMF) and then Dichloromethane (DCM) to remove any residual reagents.
-
Dry the resin beads under a stream of nitrogen or in a vacuum.
-
Place the dried beads into a small glass test tube.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue: Incomplete coupling (free amines present).
-
Yellow/Colorless: Complete coupling (no free amines).
-
Note on Histidine: The imidazole ring of histidine can sometimes produce a faint greenish or brownish color with the Kaiser test, which can be misinterpreted. It is crucial to run a negative control (fully capped resin) and a positive control (resin before coupling) to accurately interpret the results for His-containing sequences.
UV-Vis Monitoring of Fmoc-Deprotection
This quantitative technique measures the concentration of the dibenzylfulvene-piperidine adduct (DBF-piperidine), which is released upon the removal of the Fmoc protecting group and has a strong absorbance maximum around 301 nm.
Procedure:
-
Following the coupling reaction of this compound and subsequent washing steps, initiate the Fmoc-deprotection step by adding the deprotection solution (e.g., 20% piperidine in DMF).
-
Collect the entire volume of the deprotection solution after the specified reaction time.
-
Take a small, known volume of this solution and dilute it with a known volume of a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at ~301 nm against a blank of the deprotection solution.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of the DBF-piperidine adduct (approx. 7800 L mol⁻¹ cm⁻¹).
-
c is the concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Compare the calculated value to the theoretical loading of the resin to determine the number of available coupling sites. A consistent value from one cycle to the next indicates successful coupling in the previous step.
Workflow and Logic Diagrams
Visualizing the workflow for each analytical technique can help in understanding the sequence of operations and decision-making points during peptide synthesis.
Caption: Decision workflow for monitoring SPPS coupling reactions.
Conclusion and Recommendations
For the specific case of This compound , a multi-faceted approach is often the most prudent.
-
Routine Monitoring: For routine, non-critical syntheses, real-time UV-Vis monitoring of Fmoc deprotection provides the best balance of quantitative insight, speed, and automation potential. It reliably indicates whether the total number of available coupling sites is maintained cycle-to-cycle.
-
Troubleshooting & Optimization: When developing a new process or troubleshooting a difficult coupling, the Kaiser test can serve as a very quick, albeit imperfect, initial check. However, due to its potential for ambiguous results with histidine, a negative result should be confirmed with a more robust method.
-
Highest Assurance: For cGMP manufacturing or when synthesizing peptides where sequence integrity is absolutely critical, HPLC analysis of a cleaved aliquot is the gold standard. Although it is the most time and resource-intensive method, it provides unequivocal, direct evidence of the coupling reaction's success and is unmatched in its accuracy and detail.
Ultimately, the optimal analytical strategy may involve using a rapid, qualitative test for initial checks, followed by a more rigorous quantitative method to confirm reaction completion and ensure the final product's quality.
A Comparative Guide to Chiral HPLC for Determining Histidine Racemization
The stereochemical configuration of amino acids is a critical quality attribute in pharmaceuticals and biotechnology, directly impacting the safety and efficacy of therapeutic proteins and peptides.[1] Histidine, with its unique imidazole side chain, is susceptible to racemization during chemical synthesis or under certain storage conditions.[2] Therefore, accurate quantification of D- and L-histidine enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[1][3] This guide provides an objective comparison of different chiral HPLC methods for determining the extent of histidine racemization, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
Comparison of Chiral HPLC Methods
The enantioseparation of histidine can be achieved through two primary HPLC approaches: direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers without prior derivatization.[4][5] Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[3][6][7]
Direct Chiral HPLC Methods
Direct analysis is often preferred as it simplifies sample preparation and avoids potential artifacts from derivatization reactions.[4] Several types of CSPs have proven effective for the separation of underivatized amino acids, including histidine.
-
Macrocyclic Glycopeptide CSPs: These are among the most successful CSPs for resolving underivatized amino acids.[4][8] The teicoplanin-based Chirobiotic T column, for example, offers excellent selectivity for a wide range of amino acids, including histidine, by providing multiple interaction mechanisms such as hydrogen bonding, ionic interactions, and steric hindrance.[4][8][9]
-
Crown Ether-Based CSPs: These columns also demonstrate good separation for underivatized amino acids.[9][10] A Crownpak CR-I (+) column has been shown to resolve histidine enantiomers with high resolution in a short analysis time.[10]
-
Zwitterionic Ion-Exchange CSPs: Chiralpak ZWIX(+) and ZWIX(-) columns can be used for the enantioseparation of underivatized amino acids, with the separation factor varying between the two columns for different amino acids.[10]
Indirect Chiral HPLC Methods
Indirect methods can offer high sensitivity, especially when using fluorescent derivatizing agents.[3] However, they require an additional sample preparation step and care must be taken to ensure complete derivatization and avoid racemization during the process.[6][11] A common approach involves pre-column derivatization with reagents like Phenylisothiocyanate (PITC) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by separation on a standard reversed-phase column (e.g., C18).[3][12]
The following table summarizes and compares various chiral HPLC methods for histidine enantiomer analysis based on published data.
| Method | Chiral Stationary Phase (CSP) / Derivatization Reagent | Column Example | Mobile Phase Example | Detection | Key Advantages | Key Disadvantages | Reference |
| Direct | Macrocyclic Glycopeptide (Teicoplanin) | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | 30:70:0.006 (v/v/v) Water:Methanol:Formic Acid | UV, 205 nm | Simple sample preparation, direct analysis of native amino acids.[4] | May require specific mobile phase conditions for optimal resolution. | [13] |
| Direct | Crown Ether | Crownpak CR-I (+) | Supercritical Fluid Chromatography with modified mobile phase | MS | Fast analysis times, high resolution.[10] | May require specialized SFC instrumentation. | [10] |
| Direct | Zwitterionic Ion-Exchange | Chiralpak ZWIX(+) | Polar organic solvents with acid/base modifiers | MS | Ability to reverse elution order by switching columns.[5][8] | Resolution can be highly dependent on the specific amino acid and mobile phase.[10] | [10] |
| Indirect | Phenylisothiocyanate (PITC) | ZORBAX Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm | Gradient of Sodium Acetate buffer (pH 6.5) and 80% Acetonitrile | UV, 254 nm | High reproducibility and accuracy, suitable for quality control.[12] | Requires pre-column derivatization step.[6][12] | [12] |
| Indirect | Marfey's Reagent (FDAA) | Standard C18 reversed-phase column | Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile | UV, 340 nm | High sensitivity, especially with fluorescent detection.[3] | Derivatization can be time-consuming and introduce impurities.[3] | [3] |
Experimental Protocols
Below are detailed methodologies for the direct and indirect analysis of histidine enantiomers.
Protocol 1: Direct Analysis using a Macrocyclic Glycopeptide CSP
This protocol is based on the separation of histidine enantiomers on an Astec® CHIROBIOTIC® T column.[13]
1. Materials and Reagents:
-
Astec® CHIROBIOTIC® T Chiral HPLC Column (25 cm x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid
-
DL-Histidine standard
-
Sample containing histidine
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.006 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 15 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of DL-Histidine at a concentration of 200 µg/mL in a 50:50 mixture of water and methanol.
-
Sample Preparation: Dissolve the sample containing histidine in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm filter before injection.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for D- and L-histidine based on the retention times obtained from the standard.
-
Quantify the peak areas for each enantiomer.
-
Calculate the percentage of each enantiomer to determine the extent of racemization. The percentage of the D-enantiomer can be calculated as: % D-Histidine = [Area(D-Histidine) / (Area(D-Histidine) + Area(L-Histidine))] x 100
Protocol 2: Indirect Analysis via PITC Derivatization
This protocol describes a pre-column derivatization method using Phenylisothiocyanate (PITC).[12]
1. Materials and Reagents:
-
ZORBAX Eclipse XDB-C18 column (250 mm x 4.6 mm, 5 µm)
-
Phenylisothiocyanate (PITC)
-
Norleucine (internal standard)
-
Sodium acetate buffer (pH 6.5)
-
Acetonitrile (80%)
-
Sample containing histidine
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: Gradient elution with sodium acetate buffer (pH 6.5) and 80% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Derivatization and Sample Preparation:
-
Derivatization: React the histidine sample and internal standard (norleucine) with PITC according to established protocols.
-
Sample Preparation: After derivatization, prepare the sample for HPLC analysis by diluting it with the mobile phase.
4. Data Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Quantify the PITC-derivatized histidine enantiomers against the internal standard.
-
Plot a standard curve to determine the concentration of histidine in the sample.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for determining histidine racemization and the decision-making process for selecting an appropriate HPLC method.
Caption: General workflow for chiral HPLC analysis of histidine racemization.
Caption: Decision logic for selecting a chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. actascientific.com [actascientific.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Fmoc-His(Trt)-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant challenge. This notoriously racemization-prone residue can compromise the purity and biological activity of the final peptide.[1][2] The choice of the appropriate protected histidine derivative is therefore a critical decision that directly impacts synthesis efficiency, purity, and overall cost. This guide provides an in-depth, data-driven comparison of Fmoc-His(Trt)-OPfp against its common alternative, Fmoc-His(Trt)-OH, and other protected histidine derivatives, offering a clear cost-benefit analysis to inform strategic decisions in peptide synthesis.
The primary challenge with histidine lies in the basicity of its imidazole side chain, which can catalyze undesirable side reactions, most notably racemization.[1] Different protection strategies and activation methods aim to mitigate this issue with varying degrees of success and at different costs. This compound is a pre-activated pentafluorophenyl (PFP) ester of Fmoc-His(Trt)-OH. This pre-activation is designed to enhance coupling efficiency and reduce the risk of racemization that can occur during in-situ activation steps.[3]
Performance Comparison: A Quantitative Look
To provide a clear and objective comparison, the following table summarizes key performance indicators for this compound and its primary alternative, Fmoc-His(Trt)-OH, which requires in-situ activation. Data for other relevant derivatives are also included to provide a broader context.
| Feature | This compound | Fmoc-His(Trt)-OH (with in-situ activation) | Other Alternatives (e.g., Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH) |
| Coupling Efficiency | High; pre-activated nature enhances reactivity.[3] | Variable; dependent on the coupling reagent and conditions. Can be less efficient in "difficult" sequences. | Generally high; some derivatives like Fmoc-His(Boc)-OH show excellent performance, even at elevated temperatures.[4] |
| Racemization | Lower risk due to pre-activation and stable leaving group, with reported rates <0.5%.[3] | Higher risk, especially with base-mediated couplings or prolonged pre-activation.[2][5] Can be as high as 7.8% with 5 minutes of pre-activation.[2] | Significantly lower racemization reported for π-nitrogen protected derivatives like Fmoc-His(MBom)-OH (0.3% with 5-min pre-activation).[2] Fmoc-His(Boc)-OH also shows very low epimerization (e.g., 0.18% at 50°C).[1][4] |
| Side Reactions | Minimal side reactions associated with the coupling step. | Potential for Nα-DIC-endcapping with DIC activation.[5] Trityl cation-mediated side reactions can occur during cleavage.[6] | Fmoc-His(MBom)-OH can be associated with undesirable side reactions during deprotection.[2] |
| Convenience | Ready to use, simplifying the coupling step and reducing the number of reagents. | Requires an additional activation step with coupling reagents like HBTU/HOBt or DIC/Oxyma.[5][7] | Similar to Fmoc-His(Trt)-OH, requires in-situ activation. |
Cost-Benefit Analysis
While Fmoc-His(Trt)-OH is often perceived as a more cost-effective option due to its lower initial purchase price, a comprehensive cost-benefit analysis reveals a more nuanced picture. The potential for lower coupling efficiency and higher racemization with in-situ activated Fmoc-His(Trt)-OH can lead to significant downstream costs. These include expenses associated with repeated coupling steps, more complex purification of the crude peptide to remove diastereomeric impurities, and a lower overall yield of the desired product.[6]
For complex, long, or therapeutic peptides where purity and batch-to-batch consistency are paramount, the higher upfront cost of a pre-activated derivative like this compound or a π-protected derivative can be a sound investment.[6] By minimizing racemization and improving coupling efficiency, these reagents can de-risk the manufacturing process, leading to higher quality products and potentially lower overall manufacturing costs when considering the entire workflow from synthesis to final product release.
Caption: Logical flow of the cost-benefit analysis for this compound vs. Fmoc-His(Trt)-OH.
Experimental Protocols
The following are generalized protocols for the incorporation of histidine using this compound and Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS).
General SPPS Workflow
Caption: General experimental workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling with this compound
-
Resin Preparation: Swell the deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in DMF.
-
For faster coupling, an additive such as 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 equivalent) can be added.[8]
-
Add the solution to the swelled resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group and proceed to the next coupling cycle.
Protocol 2: Coupling with Fmoc-His(Trt)-OH (In-situ Activation)
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (1.5 to 2 equivalents), a coupling reagent such as HBTU (1.5 to 2 equivalents), and an additive like HOBt or Oxyma (1.5 to 2 equivalents) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 to 4 equivalents).
-
Allow for a short pre-activation time (e.g., 2 minutes), but be aware that longer pre-activation can increase racemization.[9]
-
Add the activated amino acid solution to the resin.
-
Let the reaction proceed for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
Analysis of Racemization
To quantify the level of histidine racemization, the final cleaved and purified peptide should be subjected to enzymatic digestion followed by chiral gas chromatography or chiral HPLC analysis of the resulting amino acids. This will allow for the separation and quantification of the D- and L-isomers of histidine.
Conclusion
The choice between this compound and Fmoc-His(Trt)-OH is not merely a matter of initial cost. For the synthesis of routine or short peptides where purification is straightforward, the more economical Fmoc-His(Trt)-OH with optimized in-situ activation may be sufficient. However, for the synthesis of complex, long, or therapeutic peptides where purity is of utmost importance, the use of this compound or other advanced histidine derivatives that minimize racemization is a highly recommended strategy. The higher initial investment in these reagents can lead to significant savings in time and resources during purification, resulting in a higher overall yield of the desired, biologically active peptide. This makes them a more cost-effective choice in the long run for demanding peptide synthesis projects.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
Safety Operating Guide
Proper Disposal of Fmoc-His(Trt)-OPfp: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Fmoc-His(Trt)-OPfp, a reagent commonly used in solid-phase peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard and precautionary statements for this substance.
| Hazard Data Point | Classification and Statement | Source |
| GHS Hazard Codes | H302, H315, H319, H335 | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| GHS Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501 | |
| Key Disposal Precaution | P501: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of solid this compound waste and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Nitrile or neoprene gloves to prevent skin contact.
-
A lab coat to protect clothing.
-
Safety goggles with side shields to protect your eyes.
-
In cases of potential dust generation, a suitable respirator is recommended.
2. Required Materials:
-
A designated and clearly labeled hazardous waste container with a secure lid. The container should be made of a material compatible with the chemical.
-
A hazardous waste label.
-
A plastic scoop or spatula for transferring the solid waste.
-
A sealable plastic bag for contaminated consumables.
3. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous waste container using a clean scoop or spatula.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer within a fume hood.
-
-
Contaminated Lab Consumables:
-
Place any items contaminated with this compound, such as weighing boats, pipette tips, and gloves, into a separate, sealable plastic bag.
-
Seal the bag and place it inside the main hazardous waste container.
-
4. Labeling the Hazardous Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" or "Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-L-histidine pentafluorophenyl ester".
-
Indicate that the container holds "Solid Chemical Waste".
-
Include the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
5. Storage of Waste Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials. Given that Fmoc-protected amino acids are sensitive to moisture, it is crucial to keep the container tightly sealed to prevent hydrolysis.[2]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this chemical waste in the regular trash or by washing it down the sink. This is in accordance with the P501 precautionary statement.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Personal protective equipment for handling Fmoc-His(Trt)-OPfp
Essential Safety and Handling Guide for Fmoc-His(Trt)-OPfp
This compound (Nα-9-fluorenylmethoxycarbonyl-Nτ-trityl-L-histidine pentafluorophenyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). Its activated pentafluorophenyl (OPfp) ester facilitates efficient peptide bond formation, while the Fmoc and Trityl (Trt) groups provide necessary protection for the amine and histidine side chain, respectively.[1] Proper handling and disposal of this reagent are paramount to ensure laboratory safety and experimental integrity. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical substance that requires careful handling. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[2][3]
| Hazard Category | Description | GHS Hazard Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302[3] |
| Skin Irritation | Causes skin irritation. | H315[3] |
| Eye Irritation | Causes serious eye irritation. | H319[3] |
| Respiratory Irritation | May cause respiratory tract irritation. | H335[3] |
| Combustibility | May be combustible at high temperatures. | -[2] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2] | - |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The level of PPE required depends on the specific handling task.
| Task | Required Personal Protective Equipment (PPE) |
| Storage and Transport | - Standard lab coat- Safety glasses |
| Weighing and Handling Solid | - Chemical-resistant lab coat[4]- Splash goggles or safety glasses with side shields[2][5]- Chemical-resistant gloves (e.g., nitrile), inspected before use[5]- Dust mask (Type N95 or equivalent) or work in a ventilated enclosure with powder weighing capabilities[2][5] |
| Handling Solutions | - Chemical-resistant lab coat- Splash goggles[2][5]- Chemical-resistant gloves (e.g., nitrile)[5] |
| Spill Cleanup | - Full suit[5]- Boots[5]- Splash goggles[5]- Chemical-resistant gloves[5]- Dust respirator. For large spills, a self-contained breathing apparatus may be necessary.[5] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures will minimize risk and ensure safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Receiving and Storage Protocol
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is -20°C (-4°F) or below for long-term stability.[2] Some suppliers may recommend storage at 2°C - 8°C for shorter periods.[3]
-
Keep the container tightly closed to prevent moisture absorption, as the OPfp ester is susceptible to hydrolysis.[2][6]
Weighing and Solution Preparation Protocol
-
Before handling, allow the container to equilibrate to room temperature to prevent moisture condensation on the product.[6]
-
Don appropriate PPE for handling solids (see table above).
-
Conduct weighing operations in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]
-
Use appropriate tools (e.g., clean spatula) to transfer the desired amount of the solid. Avoid generating dust.
-
Close the container tightly immediately after use.
-
Dissolve the solid in a suitable anhydrous solvent (e.g., Dimethylformamide - DMF) as required by the experimental protocol.
Use in Peptide Synthesis
-
Coupling Reactions: The pentafluorophenyl ester is highly reactive and designed to react with primary amines to form amide bonds.[7][8]
-
Deprotection: The Fmoc group is typically removed with a mild base like piperidine in DMF, while the Trityl group is cleaved under acidic conditions (e.g., Trifluoroacetic acid - TFA), often requiring scavengers to prevent side reactions.[1][9]
Accidental Release and Spill Protocol
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep or scoop the spilled solid into a designated, labeled waste container.[5] Avoid creating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert laboratory personnel and safety officers.
-
Don the full PPE recommended for spill cleanup, including respiratory protection.[5]
-
Use a shovel or other appropriate tools to place the material into a convenient, labeled waste disposal container.[5]
-
Decontaminate the area thoroughly once the bulk material has been removed.
-
Waste Disposal Plan
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a sealed, labeled hazardous waste container.[5]
-
Disposal Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Safe Handling Workflow
The following diagram outlines the key stages and decision points for the safe handling of this compound from acquisition to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Pentafluorophenol and its derivatives [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
